Rapacuronium
Beschreibung
This compound was withdrawn in 2001 in many countries due to risk of fatal bronchospasm.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
465499-11-0 |
|---|---|
Molekularformel |
C37H61N2O4+ |
Molekulargewicht |
597.9 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
HTIKWNNIPGXLGM-YLINKJIISA-N |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Isomerische SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Kanonische SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Andere CAS-Nummern |
465499-11-0 |
Synonyme |
Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Rapacuronium Bromide: A Technical Overview of its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide, also known by its developmental code Org 9487 and trade name Raplon, is a nondepolarizing neuromuscular blocking agent.[1][2] It is a synthetic aminosteroid compound designed for rapid onset and short duration of action, intended for use in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[2][3] Despite its rapid pharmacological profile, it was withdrawn from the market due to safety concerns, specifically the risk of fatal bronchospasm.[2] This document provides a detailed technical guide on the molecular structure and chemical synthesis of this compound bromide.
Molecular Structure
This compound bromide is a synthetic steroid molecule with a mono-quaternary ammonium structure.[1] Its chemical name is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidiny)androstan-16-yl]-1-(2-propenyl) piperidinium bromide.[1] The molecule possesses a fundamental steroid framework, similar to other neuromuscular blocking agents like vecuronium and pancuronium.[4]
The core of the molecule is an androstane steroid nucleus. Key functional groups are attached at various positions, contributing to its pharmacological activity. A piperidinyl group is located at the 2β position, and an acetyloxy group is at the 3α position. The 17β position is substituted with a propionyloxy group. The neuromuscular blocking activity is conferred by the quaternary ammonium group at the 16β position, which consists of a piperidinium ring N-substituted with a 2-propenyl (allyl) group.[1] The presence of the bromide ion serves as the counter-ion to the positively charged quaternary nitrogen.
Physicochemical Properties
A summary of the key physicochemical properties of this compound bromide is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₇H₆₁BrN₂O₄ | [2][][6] |
| Molecular Weight | 677.78 g/mol | [1] |
| CAS Registry Number | 156137-99-4 | [7] |
| Appearance | Crystals from diethyl ether-acetone | [7] |
| Melting Point | 184 °C | [7] |
| Optical Rotation | [α]²⁰D -12.7° (c = 1.01 in CHCl₃) | [7] |
| Purity | ≥98% | [] |
Synthesis of this compound Bromide
The synthesis of this compound bromide involves a multi-step process starting from a steroid precursor. The general synthetic pathway is outlined below, based on available literature.[8]
Synthesis Pathway
Caption: Synthetic pathway of this compound Bromide.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound bromide, as inferred from the available literature.[8] Specific reaction conditions such as temperature, reaction time, and purification methods would require further optimization in a laboratory setting.
Step 1: Acetylation of the 3-hydroxy group
-
Objective: To protect the 3-hydroxy group by converting it to an acetate ester.
-
Procedure:
-
Dissolve the starting material, (2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one, in dichloromethane.
-
Add acetyl chloride to the solution.
-
Stir the reaction mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
-
Upon completion, quench the reaction and work up to isolate the 3-acetoxy derivative.
-
Step 2: Reduction of the 17-keto group
-
Objective: To reduce the ketone at the 17-position to a hydroxyl group.
-
Procedure:
-
Dissolve the 3-acetoxy derivative in a mixture of methanol and tetrahydrofuran (THF).
-
Add sodium borohydride (NaBH₄) portion-wise to the solution.
-
Stir the mixture until the reduction is complete.
-
Work up the reaction to isolate the (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2,16-bis(piperidin-1-yl)androstane.
-
Step 3: Acylation of the 17-hydroxy group
-
Objective: To esterify the 17-hydroxyl group with a propionyl group.
-
Procedure:
-
Dissolve the product from Step 2 in dichloromethane.
-
Add propionyl chloride to the solution.
-
Stir the reaction mixture until the acylation is complete.
-
Work up the reaction to obtain the 3-acetoxy-17-propionyloxy derivative.
-
Step 4: Quaternization of the 16-piperidinyl nitrogen
-
Objective: To form the mono-quaternary ammonium salt, which is the active pharmacophore.
-
Procedure:
-
Dissolve the 3-acetoxy-17-propionyloxy derivative in dichloromethane.
-
Add allyl bromide to the solution.
-
Stir the reaction mixture to allow for the quaternization reaction to proceed.
-
The final product, this compound bromide, can be isolated and purified, for example, by crystallization from a suitable solvent system like diethyl ether-acetone.[7]
-
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound Bromide.
Conclusion
This document has provided a detailed overview of the molecular structure and synthesis of this compound bromide. The well-defined chemical structure, with its steroidal backbone and key functional groups, dictates its pharmacological properties as a neuromuscular blocking agent. The multi-step synthesis, while intricate, follows established organic chemistry principles of protection, reduction, acylation, and quaternization. The provided data and diagrams offer a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. Raplon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Bromide | C37H61BrN2O4 | CID 5311398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Bromide [drugfuture.com]
- 8. This compound bromide, Org-9487, Raplon-药物合成数据库 [drugfuture.com]
The 3-Hydroxy Metabolite of Rapacuronium: A Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide (formerly ORG 9487) is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent. Its clinical use was short-lived due to adverse effects. However, the study of its metabolism and the biological activity of its metabolites remains a subject of scientific interest. This technical guide provides an in-depth analysis of the core biological activity of the 3-hydroxy metabolite of this compound, also known as ORG 9488 or the 3-desacetyl metabolite.
This compound undergoes hydrolysis of the acetyloxy-ester bond at the 3-position to form its major and active metabolite, the 3-hydroxy derivative.[1] This metabolic conversion can occur non-specifically at physiological temperature and pH and may also be catalyzed by unidentified esterases.[1] While plasma concentrations of this metabolite are relatively low after a single bolus dose of the parent drug, its pharmacological profile is significant, particularly in scenarios involving repeated dosing or in patients with compromised renal function.[2]
Quantitative Pharmacological Data
The 3-hydroxy metabolite of this compound is not an inactive byproduct; it is a potent neuromuscular blocking agent in its own right. In fact, studies have shown it to be more potent than the parent compound, this compound.[1][3] However, it exhibits a slower onset of action.[1] The following tables summarize the available quantitative data on the potency of this compound and its 3-hydroxy metabolite.
| Compound | Receptor Subtype | Half-Maximal Response (IC50) (nM) | Reference |
| This compound (ORG 9487) | Fetal Muscle-type nAChR | 58.2 | |
| 3-Hydroxy Metabolite (ORG 9488) | Fetal Muscle-type nAChR | 36.5 | |
| This compound (ORG 9487) | Adult Muscle-type nAChR | 80.3 | |
| 3-Hydroxy Metabolite (ORG 9488) | Adult Muscle-type nAChR | 97.7 |
| Compound | Modeled Concentration in Biophase at 50% Effect (EC50) (µg/mL) | Reference |
| This compound (ORG 9487) | 4.70 | |
| 3-Hydroxy Metabolite (ORG 9488) | 1.83 |
Experimental Protocols
In Vitro Neuromuscular Blockade Assessment: Rat Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a classical approach to assess the neuromuscular blocking activity of compounds.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the phrenic nerve-hemidiaphragm preparation is dissected and mounted in an organ bath.
-
Bath Solution: The organ bath contains an oxygenated Krebs solution with the following composition (in mM): NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, and glucose 11. The solution is maintained at a physiological pH of 7.4 and gassed with 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal rectangular pulses (e.g., 0.1 Hz frequency, 0.3 ms duration) to elicit indirect muscle contractions.
-
Tension Measurement: The tension of the muscle contractions is isometrically recorded using a force displacement transducer connected to a polygraph.
-
Compound Application: After a stabilization period, cumulative concentrations of the test compound (e.g., 3-hydroxy metabolite of this compound) are added to the organ bath, and the resulting inhibition of twitch tension is measured to determine the concentration-response relationship.
Receptor Binding Assay: Competitive Inhibition of α-Bungarotoxin Binding
This assay determines the affinity of a compound for the nicotinic acetylcholine receptor (nAChR) by measuring its ability to compete with the binding of a radiolabeled antagonist, typically [125I]-α-bungarotoxin.
Methodology:
-
Receptor Source: A rich source of muscle-type nAChRs is required. Historically, the electric organ of the Torpedo species has been widely used due to its high receptor density. Alternatively, cell lines expressing specific nAChR subtypes can be employed.
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate a membrane fraction containing the nAChRs.
-
Competitive Binding: The membrane preparation is incubated in a suitable buffer with a fixed concentration of [125I]-α-bungarotoxin and varying concentrations of the unlabeled competitor (e.g., 3-hydroxy metabolite of this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membrane fragments.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound to its 3-hydroxy metabolite.
Experimental Workflow for In Vitro Neuromuscular Blockade Assessment
Caption: Workflow for assessing neuromuscular blockade in vitro.
Logical Relationship of Biological Activity
Caption: Relationship between this compound, its metabolite, and neuromuscular blockade.
References
Rapacuronium: A Technical Guide to its Binding Affinity for Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapacuronium bromide, a non-depolarizing neuromuscular blocking agent, was developed for rapid-sequence intubation due to its fast onset of action. However, it was withdrawn from the market shortly after its introduction because of a high incidence of fatal bronchospasm. This technical guide provides an in-depth analysis of this compound's binding affinity for its primary target, the nicotinic acetylcholine receptors (nAChRs), and its significant interactions with muscarinic acetylcholine receptors (mAChRs), which are responsible for its major adverse effect. While specific quantitative binding affinity data for this compound at various nAChR subtypes is limited in publicly available literature, this guide synthesizes the available in vivo potency data, detailed information on its muscarinic receptor affinity, and the experimental protocols used to determine these interactions.
Introduction
This compound is a monoquaternary aminosteroid neuromuscular blocking drug.[1] Its primary clinical effect is achieved through competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction, leading to skeletal muscle relaxation.[1] Despite its efficacy in this regard, its clinical use was curtailed by a significant and unpredictable side effect: severe bronchospasm.[2] Subsequent research has largely focused on elucidating the mechanism behind this adverse reaction, revealing a critical role for its interaction with muscarinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Binding and Potency
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[1] This competitive binding prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.
Quantitative Potency Data
| Parameter | Patient Population | Value (mg/kg) | Anesthetic Conditions | Reference |
| ED50 | Adults (18-64 years) | ~0.3 | Opioid/nitrous oxide/oxygen | [1] |
| ED50 | Geriatric (≥65 years) | ~0.3 | Opioid/nitrous oxide/oxygen | [1] |
| ED50 | Pediatric (1-12 years) | 0.4 | Not specified | [1] |
| ED50 | Infants (1 month - <1 year) | 0.3 | Not specified | [1] |
| ED90 | Adults | 1.03 | Not specified | [1] |
| ED95 | Adults | 0.75 ± 0.16 | Nitrous oxide, propofol, and alfentanil | [3] |
*ED50: Dose required to produce 50% suppression of the first twitch (T1) of the train-of-four. *ED90/ED95: Dose required to produce 90%/95% suppression of the first twitch (T1).
This compound is considered a low-potency neuromuscular blocking agent compared to other drugs in its class, such as rocuronium and vecuronium.[1][4]
Neuronal Nicotinic Receptors
There is a lack of specific data on the binding affinity of this compound for various neuronal nAChR subtypes (e.g., α4β2, α7, α3β4).
Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity
The most significant off-target interactions of this compound occur at muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. This interaction is the underlying cause of the bronchospasm observed clinically.
Quantitative Binding Data
In contrast to the nicotinic receptor data, the binding affinity of this compound for muscarinic receptors has been quantitatively determined using competitive radioligand binding assays.
| Receptor Subtype | IC50 (μM) | Reference |
| M2 | 5.10 ± 1.5 | [5] |
| M3 | 77.9 ± 11 | [5] |
These data reveal that this compound has a significantly higher affinity for the M2 muscarinic receptor compared to the M3 subtype.
Mechanism of Bronchospasm
The differential binding to M2 and M3 receptors is hypothesized to cause bronchospasm through the following mechanism:
-
Blockade of Presynaptic M2 Receptors: M2 receptors are present on presynaptic parasympathetic nerve terminals in the airways and function as inhibitory autoreceptors. Their activation by acetylcholine limits further acetylcholine release.
-
Unopposed M3 Receptor Stimulation: By blocking these inhibitory M2 autoreceptors, this compound leads to an increased release of acetylcholine into the synaptic cleft.
-
Airway Smooth Muscle Contraction: This excess acetylcholine then acts on the M3 muscarinic receptors located on airway smooth muscle, which mediate bronchoconstriction. The relatively weak antagonism of M3 receptors by this compound is insufficient to counteract this effect.[5]
Experimental Protocols
Determination of Neuromuscular Blockade Potency (In Vivo)
The in vivo potency of this compound (ED50/ED95) is typically determined by mechanomyography or electromyography.
Methodology:
-
Anesthesia: Patients are anesthetized with a stable background anesthetic regimen.
-
Nerve Stimulation: The ulnar nerve is stimulated supramaximally using a peripheral nerve stimulator, typically with a train-of-four (TOF) pattern.
-
Muscle Response Measurement: The evoked contraction of the adductor pollicis muscle is measured using a force transducer (mechanomyography) or the electrical activity is recorded (electromyography).
-
Dose Administration: Incremental doses of this compound are administered intravenously.
-
Data Analysis: The percentage of twitch height depression is plotted against the dose, and a dose-response curve is generated to calculate the ED50 and ED95.[3]
Determination of Muscarinic Receptor Binding Affinity (In Vitro)
The IC50 values for this compound at M2 and M3 muscarinic receptors were determined using competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing either human M2 or M3 muscarinic receptors are prepared.
-
Radioligand: A radiolabeled muscarinic antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[5]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. Dose-response and onset/offset characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Rapacuronium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide (Org 9487) is a non-depolarizing neuromuscular blocking agent that was developed as a rapid-onset, short-acting alternative to succinylcholine for tracheal intubation. Its preclinical evaluation in various animal models was a critical step in characterizing its pharmacological and toxicological profile prior to clinical studies. This technical guide provides a comprehensive overview of the preclinical studies of this compound in animal models, focusing on its pharmacodynamics, safety pharmacology, and the experimental protocols utilized.
Neuromuscular Blocking Potency and Pharmacodynamics
The neuromuscular blocking effects of this compound were assessed in several animal species to determine its potency and duration of action. The potency is typically expressed as the effective dose required to produce a 50% (ED50) or 95% (ED95) depression of the twitch response.
In Vitro Studies
Initial characterization of this compound's neuromuscular blocking activity was performed using in vitro preparations.
Table 1: In Vitro Potency of this compound (Org 9487)
| Preparation | Potency Relative to Vecuronium |
| Rat Phrenic Nerve-Hemidiaphragm | 8 to 15 times less potent |
In Vivo Studies in Animal Models
Subsequent in vivo studies in various animal species provided a more comprehensive understanding of this compound's neuromuscular blocking profile.
Table 2: In Vivo Neuromuscular Blocking Potency of this compound (Org 9487)
| Animal Model | Anesthesia | Potency (ED95) | Onset of Action (at 2xED95) | Duration of Action (at 2xED95) |
| Cat | Chloralose/Pentobarbital | ~0.15 mg/kg | ~1.9 min | Shorter than vecuronium |
| Rhesus Monkey | Nitrous oxide/Halothane | ~0.3 mg/kg | ~1.5 min | Shorter than vecuronium |
It is important to note that one key study reported the potency of this compound relative to vecuronium, stating it was approximately one-seventh as potent in cats and one-twentieth as potent in monkeys.[1]
Experimental Protocols
Neuromuscular Blockade Assessment in Anesthetized Animals
Objective: To determine the neuromuscular blocking potency (ED50 and ED95), onset of action, and duration of action of this compound.
Animal Models: Cats and Rhesus Monkeys.
Anesthesia:
-
Cats: Anesthesia was induced and maintained with a combination of chloralose and pentobarbital.
-
Monkeys: Anesthesia was maintained with nitrous oxide and halothane.
Surgical Preparation:
-
The trachea was intubated to allow for artificial ventilation.
-
The sciatic nerve was stimulated, and the evoked contractions of the tibialis anterior muscle were measured.
-
A force-displacement transducer was attached to the tendon of the muscle to quantify the twitch response.
Experimental Procedure:
-
The sciatic nerve was stimulated supramaximally with single square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Control twitch height was established.
-
This compound was administered intravenously in cumulative doses.
-
The percentage depression of the twitch height was recorded for each dose.
-
Dose-response curves were constructed to calculate the ED50 and ED95.
-
For onset and duration studies, a single bolus dose (e.g., 2 x ED95) was administered, and the time to maximum block and the time for the twitch height to recover to 25%, 75%, and 90% of control were measured.
Diagram 1: Experimental Workflow for Neuromuscular Blockade Assessment
Caption: Workflow for in vivo neuromuscular blockade studies.
Safety Pharmacology
Safety pharmacology studies are crucial to identify any potential adverse effects of a new drug on major physiological systems.
Cardiovascular Safety in Anesthetized Dogs
Preclinical studies in anesthetized dogs indicated that this compound has a favorable cardiovascular safety profile at doses required for neuromuscular blockade.
Key Findings:
-
At a dose of 3 times the 90% neuromuscular blocking dose, this compound induced only minor and temporary hemodynamic changes.[1]
Experimental Protocol:
Objective: To evaluate the cardiovascular effects of this compound.
Animal Model: Dogs.
Anesthesia: Anesthesia was maintained with a suitable anesthetic agent (e.g., pentobarbital).
Instrumentation:
-
Arterial and venous catheters were placed for blood pressure monitoring and drug administration, respectively.
-
An electrocardiogram (ECG) was recorded to monitor heart rate and rhythm.
-
A flow probe may have been placed around the aorta to measure cardiac output.
Experimental Procedure:
-
Baseline cardiovascular parameters (heart rate, blood pressure, ECG) were recorded.
-
This compound was administered intravenously at doses up to three times the dose required for 90% neuromuscular block.
-
Cardiovascular parameters were continuously monitored and recorded at specific time points after drug administration.
Diagram 2: Cardiovascular Safety Assessment Workflow
Caption: Workflow for cardiovascular safety assessment.
Conclusion
The preclinical studies of this compound in various animal models were instrumental in defining its pharmacological and safety profile. These studies demonstrated that this compound is a low-potency, rapid-onset, and short-acting neuromuscular blocking agent. The safety pharmacology studies in dogs suggested a favorable cardiovascular profile at clinically relevant doses. While this compound was later withdrawn from the market due to adverse effects in humans, the preclinical data provided the foundational knowledge for its initial clinical development. This guide summarizes the key quantitative data and experimental methodologies from these important preclinical investigations.
References
In Vitro Pharmacokinetic Characterization of Rapacuronium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetic properties of rapacuronium, a rapid-onset, non-depolarizing aminosteroid neuromuscular blocking agent. The information herein is compiled from publicly available data, including regulatory documents and scientific literature, to support research and drug development activities. This compound was withdrawn from the market due to safety concerns, including the risk of fatal bronchospasm.[1]
Plasma Protein Binding
The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target sites, and elimination. Only the unbound fraction of a drug is pharmacologically active. For this compound, in vitro plasma protein binding has been characterized using the equilibrium dialysis method.
Data Presentation: this compound Plasma Protein Binding
The extent of this compound binding to human plasma proteins has been shown to be variable.
| Parameter | Value | Species | Method | Source |
| Protein Binding | 50% - 88% | Human | Equilibrium Dialysis | [2] |
This variability may be partly attributed to the hydrolysis of this compound to its 3-hydroxy metabolite during the experimental procedure.[2]
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
The following is a generalized protocol for determining the plasma protein binding of a compound like this compound using equilibrium dialysis.
Objective: To determine the percentage of this compound bound to plasma proteins in vitro.
Materials:
-
This compound bromide
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)
-
Incubator shaker capable of maintaining 37°C
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Spike the pooled human plasma with the this compound stock solution to achieve the desired final concentration.
-
Load the plasma sample containing this compound into one chamber of the dialysis unit.
-
Load an equal volume of PBS into the opposing chamber.
-
Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours). The exact time should be determined in preliminary experiments.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both aliquots using a validated analytical method.
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] x 100
Metabolism
This compound undergoes metabolic transformation, primarily through hydrolysis, resulting in an active metabolite. Understanding the metabolic pathway and the enzymes involved is crucial for characterizing the drug's duration of action and potential for drug-drug interactions.
Metabolic Pathway
The primary metabolic pathway for this compound is the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. This biotransformation results in the formation of the major and pharmacologically active metabolite, ORG 9488 (3-hydroxy metabolite).[2] This hydrolysis can occur non-specifically at physiological temperature and pH and may also be catalyzed by esterases of unknown identity.[2] Notably, the cytochrome P450 enzyme system does not appear to be involved in the hydrolysis of this compound.[2]
The active metabolite, ORG 9488, has a potency at the nicotinic acetylcholine receptor that is not statistically different from the parent compound, this compound.[3]
Mandatory Visualization: Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active metabolite.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
While the cytochrome P450 system is not implicated in this compound metabolism, in vitro studies using liver fractions can help to confirm this and investigate the role of other hepatic enzymes, such as esterases. The following is a generalized protocol.
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound bromide
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Incubator shaker capable of maintaining 37°C
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Pre-warm the human liver microsomes and phosphate buffer to 37°C.
-
Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiate the metabolic reaction by adding this compound to the reaction mixture.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound (this compound) using a validated analytical method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
Note: For this compound, a parallel incubation without the NADPH regenerating system should be performed to assess non-CYP mediated metabolism, such as hydrolysis by microsomal esterases.
Mandatory Visualization: Experimental Workflow for In Vitro Metabolism
Caption: Workflow for assessing in vitro metabolic stability.
Summary and Conclusion
References
The Aminosteroidal Neuromuscular Blocker Rapacuronium: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (formerly Org 9487) is a nondepolarizing neuromuscular blocking agent of the aminosteroidal class.[1][2] It was developed with the goal of providing a rapid onset of action, similar to succinylcholine, but with a shorter duration of action than other nondepolarizing agents available at the time, making it suitable for rapid sequence intubation.[3][4] Despite its promising pharmacological profile, this compound was withdrawn from the market due to a risk of fatal bronchospasm.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its chemical synthesis, pharmacological properties, and the experimental protocols used in its evaluation.
Core Structure and Chemical Synthesis
This compound bromide is a monoquaternary aminosteroidal compound, structurally related to other well-known neuromuscular blockers such as vecuronium and rocuronium.[5][6] The core of its structure is an androstane steroid nucleus.
The synthesis of this compound bromide involves a multi-step process starting from a suitable steroidal precursor. A key step in the synthesis is the introduction of the piperidino groups at the 2 and 16 positions of the steroid backbone, followed by quaternization of the nitrogen atom at the 16-position with an allyl bromide to introduce the propenyl group. The ester group at the 17-position is also a critical feature of the molecule.
Structure-Activity Relationship (SAR) of Aminosteroidal Neuromuscular Blockers
The development of aminosteroidal neuromuscular blocking agents has been guided by key SAR principles. A fundamental concept is the inverse relationship between potency and onset of action.[4][7][8] Generally, less potent compounds in this class exhibit a more rapid onset of neuromuscular blockade. This is attributed to the need for a higher molar dose to achieve the desired effect, leading to a steeper concentration gradient and faster binding to the nicotinic acetylcholine receptors at the neuromuscular junction.[7]
This compound was designed based on these principles. It is less potent than vecuronium, which contributes to its faster onset of action.[1][8] The specific structural modifications that differentiate this compound from its predecessors, such as the propenyl group on the quaternary nitrogen and the propionyloxy group at the 17-position, were intended to optimize its pharmacokinetic and pharmacodynamic profile for rapid onset and short duration.
While extensive research has been conducted on aminosteroidal neuromuscular blockers, a publicly available, comprehensive quantitative SAR table for a series of systematically modified this compound analogs is not readily found in the scientific literature. Such a table would typically detail how specific changes to the this compound molecule (e.g., altering the length of the ester chain at position 17, or modifying the substituent on the quaternary nitrogen) quantitatively affect its potency (ED50), onset of action, and duration of action.
Pharmacological Data
The following tables summarize the available quantitative data for this compound and compare it with other relevant aminosteroidal neuromuscular blocking agents.
| Compound | ED50 (mg/kg) | Onset of Action (s) | Clinical Duration (min) | Notes |
| This compound | 0.28 - 0.39[9] | 57 - 96 (at 0.9 mg/kg)[9] | 15 - 30 (at 1.5-2.5 mg/kg)[3] | Low potency, rapid onset. |
| Rocuronium | ~0.3 | 87 - 141 (at 0.6 mg/kg)[10] | Intermediate | Less potent than vecuronium, faster onset. |
| Vecuronium | ~0.05 | Slower than rocuronium | Intermediate | More potent than rocuronium, slower onset. |
| Pancuronium | ~0.07 | Slow | Long | Potent, long-acting. |
Table 1: Comparative Pharmacological Properties of Aminosteroidal Neuromuscular Blocking Agents.
| Parameter | This compound (1.5 mg/kg) | Rocuronium (0.6 mg/kg) |
| Lag Time (s) | 42 (SD 11)[10] | 44 (SD 16)[10] |
| Onset Time (s) | 87 (SD 20)[10] | 141 (SD 65)[10] |
| Maximum Block (%) | 99 (SD 2)[10] | 98 (SD 3)[10] |
| 25% Recovery (min) | 15.0 (SD 3.2)[10] | 39.1 (SD 14.2)[10] |
Table 2: Head-to-Head Comparison of this compound and Rocuronium. [10]
Experimental Protocols
The evaluation of neuromuscular blocking agents like this compound involves a series of standardized in vivo and in vitro experiments to determine their pharmacological profile.
In Vivo Assessment of Neuromuscular Blockade
Objective: To determine the potency (ED50/ED95), onset of action, and duration of action of the neuromuscular blocking agent in a living organism.
Methodology:
-
Animal Model: Commonly used models include cats, dogs, monkeys, and humans.
-
Anesthesia: The subject is anesthetized to prevent pain and distress.
-
Nerve Stimulation: A peripheral nerve, typically the ulnar nerve, is stimulated supramaximally with a train-of-four (TOF) pattern of electrical impulses.
-
Muscle Response Measurement: The evoked mechanical response of a corresponding muscle, such as the adductor pollicis, is measured using a force transducer.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously at varying doses.
-
Data Analysis: The degree of twitch depression is recorded over time. The ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively) are calculated from the dose-response curve. The onset of action is the time from drug administration to maximum block, and the duration of action is the time from administration to a certain level of recovery (e.g., 25% of control twitch height).
In Vitro Assessment of Neuromuscular Blockade
Objective: To study the direct effects of the neuromuscular blocking agent on the neuromuscular junction in an isolated tissue preparation, free from systemic influences.
Methodology:
-
Tissue Preparation: The phrenic nerve-hemidiaphragm preparation from a small rodent (e.g., rat or mouse) is commonly used. The hemidiaphragm muscle with its intact phrenic nerve is dissected and mounted in an organ bath.
-
Organ Bath Conditions: The preparation is maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2.
-
Nerve Stimulation: The phrenic nerve is stimulated with electrical pulses to elicit muscle contractions.
-
Tension Measurement: The isometric or isotonic contractions of the diaphragm muscle are recorded using a force transducer.
-
Drug Application: The neuromuscular blocking agent is added to the organ bath in increasing concentrations to generate a cumulative concentration-response curve.
-
Data Analysis: The concentration of the drug that produces a 50% reduction in twitch height (IC50) is determined. This provides a measure of the drug's potency at the neuromuscular junction.
Visualizations
Signaling Pathway of Neuromuscular Blockade
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo evaluation of neuromuscular blocking agents.
Logical Relationship in Aminosteroid SAR
Caption: Key SAR principle for aminosteroidal neuromuscular blockers.
Conclusion
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. The potency (ED50) and cardiovascular effects of this compound (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Onset/offset characteristics and intubating conditions of this compound: a comparison with rocuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Chemical Properties and Stability of Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide, formerly known by the brand name Raplon® and the developmental code Org 9487, is a synthetic aminosteroid neuromuscular blocking agent.[1][2] It was designed for rapid onset and short duration of action, primarily for tracheal intubation and skeletal muscle relaxation during surgical procedures.[1] Despite its initial promise, it was withdrawn from the market due to safety concerns, specifically the risk of fatal bronchospasm.[1] This guide provides a comprehensive overview of the chemical properties and stability of this compound bromide, crucial information for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound bromide is a mono-quaternary ammonium steroid.[3] Its chemical structure is closely related to other aminosteroid neuromuscular blockers like vecuronium and pancuronium.[3]
Table 1: General Chemical Properties of this compound Bromide
| Property | Value | Reference(s) |
| Chemical Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide | [3] |
| Molecular Formula | C₃₇H₆₁BrN₂O₄ | [4] |
| Molecular Weight | 677.78 g/mol | [3] |
| CAS Number | 156137-99-4 | [4] |
| Appearance | Lyophilized cake | [5] |
Table 2: Physicochemical Properties of this compound Bromide
| Property | Value | Reference(s) |
| Solubility | Soluble in DMSO. Upon reconstitution with sterile water for injection, it forms an isotonic solution at a concentration of 20 mg/mL. | [3] |
| pH of Reconstituted Solution | 4.0 | [3] |
| pKa | Data not available in the public domain. The pH of the reconstituted solution is a formulation characteristic and not the pKa of the active substance. |
Stability and Degradation
The stability of this compound bromide is a critical factor influencing its formulation, storage, and clinical use. The primary degradation pathway is hydrolysis.
Hydrolysis
This compound bromide undergoes hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus.[5] This results in the formation of its major and active metabolite, Org 9488 (3-hydroxy metabolite).[5] This hydrolysis is a non-specific reaction that can occur at physiological temperature and pH and may also be catalyzed by esterases.[5] The cytochrome P450 enzyme system does not appear to be involved in this process.[5]
Caption: Hydrolysis degradation pathway of this compound bromide.
Stability Under Storage Conditions
This compound bromide was supplied as a lyophilized cake for injection.[5] Stability studies have been conducted at various temperatures. The approved storage condition for the lyophilized product was between 2-25°C, with an expiration dating of 18 months.[5] The impurity specification of 5% was found to be within the limits under stability studies conducted at 2°C, 25°C, and 30°C.[5] Upon reconstitution, the solution should be used promptly.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound bromide are not extensively published, likely due to its withdrawal from the market. However, based on standard pharmaceutical practices and protocols for similar aminosteroid compounds like Rocuronium bromide, a comprehensive stability-indicating method and forced degradation study can be outlined.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug substance.
Objective: To investigate the degradation of this compound bromide under various stress conditions as per ICH guidelines.
Stress Conditions:
-
Acidic Hydrolysis: 1M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 1M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light (1.2 million lux hours) for an extended period.
Methodology:
-
Prepare solutions of this compound bromide in the respective stress media.
-
Expose the solutions to the specified conditions for the designated time.
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Caption: Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. The following is a proposed method based on common practices for similar compounds.
Table 3: Proposed HPLC Method Parameters for this compound Bromide
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate buffer, pH adjusted to 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Rapacuronium Dose-Response Curve in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide (formerly known as Raplon®) is an aminosteroidal, nondepolarizing neuromuscular blocking agent.[1][2] It was developed to provide a rapid onset of action and a short duration of neuromuscular blockade, positioning it as a potential alternative to succinylcholine for rapid sequence intubation.[3][4][5] this compound acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate.[6] However, it was withdrawn from the market due to the risk of fatal bronchospasm.[1][7] Despite its withdrawal, the study of its dose-response relationship provides valuable data for the development of future neuromuscular blocking agents.
These application notes provide a summary of the in vivo dose-response characteristics of this compound, detailed experimental protocols derived from clinical studies, and visual diagrams of its mechanism of action and the experimental workflow for its evaluation.
Data Presentation: Quantitative Summary
The pharmacodynamic parameters of this compound are dose-dependent.[6] The following tables summarize the key quantitative data from various in vivo studies.
Table 1: Effective Dose (ED) of this compound in Various Patient Populations
| Patient Population | ED50 (mg/kg) | ED95 (mg/kg) | Anesthetic Conditions | Source |
| Adults (18-64 years) | ~0.3 | 0.75 ± 0.16 | Opioid/nitrous oxide/oxygen | [6][8] |
| Geriatric (≥65 years) | ~0.3 | - | Opioid/nitrous oxide/oxygen | [6] |
| Children (1-12 years) | 0.39 - 0.4 | - | Propofol/nitrous oxide/oxygen | [6][9] |
| Infants (1 month - <1 year) | 0.28 - 0.3 | - | Propofol/nitrous oxide/oxygen | [6][9] |
| Neonates | 0.32 | - | Propofol/nitrous oxide/oxygen | [9] |
ED50: Dose required to produce 50% suppression of the first twitch (T1) of the train-of-four (TOF) response.[6] ED95: Dose required to produce 95% suppression of the first twitch (T1) of the TOF response.
Table 2: Pharmacodynamic Profile of this compound Following a Single Bolus Dose in Adults
| Dose (mg/kg) | Onset of Action (seconds) | Clinical Duration (minutes) | Recovery Index (25-75%) (minutes) | Notes | Source |
| 0.75 (ED95) | 77 ± 17 (to 90% peak effect) | 6.1 ± 1.1 | - | - | [8] |
| 1.5 | ~90 (mean) | ~15 (mean) | - | Recommended intubating dose. | [5][6] |
| 1.5 | - | 15 | - | Clinical duration was shorter than mivacurium (21 min). | [10] |
| 2.5 | 72 ± 24 (to max block) | 24 ± 8 | 13 ± 7 | Increased risk of adverse effects. | [6] |
Onset of Action: Time from injection to maximum neuromuscular block. Clinical Duration: Time from injection until the T1 response has recovered to 25% of control.[6] Recovery Index: Time for T1 to recover from 25% to 75% of control.
Experimental Protocols
The following protocols are generalized from methodologies reported in clinical trials investigating the dose-response relationship of this compound.
Protocol 1: Determination of ED50 and ED95 in Adult Patients
1. Subject Selection:
-
Recruit adult patients (ASA physical status I or II) scheduled for elective surgery.[8]
-
Obtain informed consent.
-
Exclude patients with neuromuscular diseases, renal or hepatic impairment (unless part of a specific study cohort), or known allergies to anesthetics or neuromuscular blockers.
2. Anesthesia and Monitoring:
-
Induce anesthesia with a standard intravenous agent (e.g., propofol or thiopental) and an opioid (e.g., fentanyl or alfentanil).[8][11]
-
Maintain anesthesia with an inhalation agent (e.g., nitrous oxide in oxygen) and/or an intravenous agent infusion.[8][11]
-
Monitor standard parameters: ECG, blood pressure, heart rate, and end-tidal CO2.
-
Neuromuscular Monitoring:
-
Place stimulating electrodes along the path of the ulnar nerve at the wrist.
-
Attach a force-displacement transducer (mechanomyography) or an electromyography (EMG) sensor to the thumb to measure the response of the adductor pollicis muscle.[6][8] Acceleromyography of the adductor pollicis or orbicularis oculi is also used.[12]
-
After a stable baseline is achieved, deliver supramaximal train-of-four (TOF) stimuli every 12-15 seconds.[10]
-
3. Drug Administration and Data Collection:
-
Administer a single intravenous bolus dose of this compound.[8] In a dose-ranging study, different cohorts of patients receive different doses.
-
Record the T1 height (the first of the four twitches in the TOF) continuously until full recovery.
-
The primary endpoint is the maximum percentage of T1 depression from baseline.
4. Data Analysis:
-
For each patient, determine the maximum block achieved for the given dose.
-
Plot the maximum T1 depression against the logarithm of the this compound dose.
-
Fit the data to a sigmoid dose-response model, often using the Hill equation, to calculate the ED50 and ED95.[8][13] This can be achieved by linear regression after log-dose or logit transformation of the data.[8]
Protocol 2: Onset and Duration of Action Study
1. Subject and Anesthesia Setup:
-
Follow the same procedures for subject selection, anesthesia, and neuromuscular monitoring as in Protocol 1.
2. Drug Administration and Data Collection:
-
Administer a specified intubating dose of this compound (e.g., 1.5 mg/kg or 2.5 mg/kg) as a rapid intravenous bolus.[6][10]
-
Record the following time points:
-
Time to Onset: Time from the end of injection to maximum T1 depression.
-
Clinical Duration: Time from injection to the recovery of T1 to 25% of its baseline value.
-
Recovery Index: Time from 25% to 75% recovery of T1.
-
Time to TOF Ratio > 0.7 or 0.9: Time from injection until the ratio of the fourth twitch (T4) to the first twitch (T1) returns to a value indicating adequate recovery from neuromuscular blockade.
-
3. Repeat Dosing:
-
For studies involving maintenance doses, administer subsequent smaller doses (e.g., 0.5 mg/kg) when T1 recovers to 25%, and record the duration of action for each maintenance dose.[6]
Visualizations: Diagrams and Pathways
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for Dose-Response Study
Caption: Workflow for an in vivo this compound dose-response study.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of this compound bromide, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. apsf.org [apsf.org]
- 8. Dose-response and onset/offset characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potency (ED50) and cardiovascular effects of this compound (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of neuromuscular and cardiovascular effects of two doses of this compound (ORG 9487) versus mivacurium and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter evaluation of the time-course of action of two doses of this compound after early and late reversal with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuromuscular effects of this compound on the diaphragm and skeletal muscles in anaesthetized patients using cervical magnetic stimulation for stimulating the phrenic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for using Rapacuronium in rapid sequence intubation research
Application Notes and Protocols for Rapacuronium Bromide in Research
Disclaimer: this compound bromide (trade name Raplon) is a neuromuscular blocking agent that was voluntarily withdrawn from the U.S. market in March 2001 due to the risk of fatal bronchospasm .[1][2] These application notes and protocols are provided for historical, toxicological, and comparative research purposes only. They are not intended for and must not be used in any new clinical applications in humans. Research involving this compound should be strictly limited to in vitro or animal studies aimed at understanding its unique properties and mechanisms of adverse effects to inform the development of safer pharmacological agents.
Application Notes
Introduction
This compound bromide is an aminosteroidal, non-depolarizing neuromuscular blocking agent (NMBA) developed as a potential alternative to succinylcholine for rapid sequence intubation (RSI).[3][4] It was designed to offer a rapid onset of action, similar to succinylcholine, but without the associated fasciculations and other side effects of a depolarizing agent.[4] Despite its favorable pharmacokinetic profile for RSI, its clinical use was terminated due to an unacceptable incidence of severe, sometimes fatal, bronchospasm.[1][5]
Mechanism of Action
Like other non-depolarizing NMBAs, this compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the motor endplate.[6] By blocking acetylcholine from binding, it prevents depolarization of the muscle fiber, leading to skeletal muscle relaxation and paralysis.[6] A key characteristic explaining its rapid onset was its very fast equilibration between plasma and the site of effect.[3][7]
The severe bronchospasm associated with this compound is not fully understood, but a leading hypothesis involves the blockade of M2 muscarinic receptors on prejunctional parasympathetic nerves in the airways.[8] This blockade would inhibit the normal negative feedback loop, leading to increased acetylcholine release, which then acts on M3 muscarinic receptors in airway smooth muscle, causing potent bronchoconstriction.[8]
Pharmacokinetic and Pharmacodynamic Profile
This compound is characterized by a rapid onset and a short to medium duration of action.[3] It is metabolized via hydrolysis to its active 3-hydroxy metabolite, which is more potent but has a slower onset.[9] The drug is known to be cumulative, especially in patients with renal failure, due to the slower elimination of its active metabolite.[3]
Table 1: Pharmacokinetic Properties of this compound Bromide
| Parameter | Value | Source(s) |
|---|---|---|
| Onset of Action (1.5 mg/kg dose) | 1.2 - 1.8 minutes | [10] |
| Time to Maximum Block | 60 - 90 seconds | [11] |
| Clinical Duration (1.5 mg/kg dose) | 10.2 - 16.5 minutes | [10] |
| Clearance | ~0.45 L/h/kg | [3] |
| Volume of Distribution (steady state) | ~0.3 L/kg | [3] |
| Primary Metabolism | Hydrolysis to active 3-hydroxy metabolite |[9] |
Table 2: Comparative Clinical Data for RSI Agents
| Agent | Typical RSI Dose | Onset of Action | Clinical Duration | Key Adverse Effects | Source(s) |
|---|---|---|---|---|---|
| This compound | 1.5 - 2.5 mg/kg | ~1.5 min | ~15 min | Bronchospasm, Tachycardia, Hypotension | [10][11] |
| Succinylcholine | 1.0 - 1.5 mg/kg | ~1.0 min | ~10 min | Fasciculations, Hyperkalemia, Malignant Hyperthermia | [10][12] |
| Rocuronium | 0.6 - 1.2 mg/kg | ~1.5 min | ~30-45 min | Tachycardia (mild) |[6][13] |
Adverse Event Profile
The primary safety concern that led to the withdrawal of this compound was dose-related bronchospasm.[10][11] Other reported adverse events included tachycardia and hypotension.[10]
Table 3: Incidence of Key Adverse Events in Clinical Trials
| Adverse Event | This compound (1.5 - 2.5 mg/kg) | Succinylcholine (1.0 mg/kg) | Source(s) |
|---|---|---|---|
| Bronchospasm | 3.2% - 4.0% | ~2.1% | [5][10][14] |
| Tachycardia | 3.2% | 0.5% | [14][15] |
| Hypotension | 5.2% | 6.5% |[14][15] |
Research Protocols (Historical / Preclinical)
The following are synthesized protocols based on methodologies described in clinical trials and pharmacological studies of this compound. These are intended for non-human research.
Protocol: In Vivo Evaluation of Neuromuscular Blockade in an Animal Model
-
Objective: To determine the pharmacodynamic properties (onset, duration, potency) of this compound.
-
Model: Anesthetized Pig or Rabbit model.
-
Methodology:
-
Anesthesia: Induce general anesthesia with an appropriate agent (e.g., thiopental) and maintain with an inhaled anesthetic (e.g., isoflurane) in oxygen.[16]
-
Instrumentation:
-
Establish intravenous (IV) access for drug administration and arterial access for blood pressure monitoring.
-
Perform a tracheostomy and institute mechanical ventilation. Monitor end-tidal CO2.
-
Isolate a peripheral nerve (e.g., ulnar or sciatic nerve).
-
Attach the corresponding muscle (e.g., adductor pollicis or tibialis anterior) to a force-displacement transducer to measure twitch response.
-
-
Stimulation: Apply supramaximal train-of-four (TOF) stimulation to the nerve at a frequency of 2 Hz every 15 seconds.[9]
-
Data Collection:
-
Record baseline twitch height (T1) and hemodynamic parameters for a stabilization period of 15-20 minutes.
-
Administer a single bolus IV dose of this compound (e.g., 1.5 mg/kg).
-
Continuously record the twitch response and hemodynamic data.
-
-
Endpoints:
-
Onset Time: Time from drug administration to 95% depression of the first twitch (T1).[6]
-
Maximum Block: The lowest T1 height achieved, expressed as a percentage of baseline.
-
Clinical Duration: Time from drug administration until T1 recovers to 25% of baseline.[6]
-
Recovery Index: Time from 25% to 75% recovery of T1.
-
-
Protocol: Historical Rapid Sequence Intubation Clinical Trial
-
Objective: To evaluate the intubating conditions and safety profile of this compound compared to a standard agent (e.g., Succinylcholine) during RSI. (Note: This is a historical protocol for reference only).
-
Design: Randomized, double-blind, active-comparator trial.
-
Patient Population (Historical): Adult patients (ASA physical status I-II) requiring elective surgery under general anesthesia.[12]
-
Methodology:
-
Preparation: Standard patient monitoring (ECG, NIBP, SpO2, EtCO2) is established. Pre-oxygenation with 100% oxygen for 3-5 minutes.[17]
-
Anesthetic Induction: Anesthesia is induced with a standard intravenous agent (e.g., Fentanyl 2 µg/kg followed by Propofol or Thiopental 5 mg/kg).[9][12]
-
Randomization & Blinding: Immediately following induction, patients receive either this compound (1.5 mg/kg) or Succinylcholine (1.0 mg/kg) IV push.
-
Intubation: Laryngoscopy and tracheal intubation are attempted exactly 60 seconds after administration of the NMBA.[12]
-
Data Collection:
-
Primary Endpoint: Intubating conditions at 60 seconds are assessed by the blinded anesthesiologist using a standardized scale (e.g., Excellent, Good, Poor) based on jaw relaxation, vocal cord position, and patient response.[12]
-
Secondary Endpoints: Time to successful intubation, number of attempts.
-
Safety Monitoring: Continuous monitoring for adverse events, with specific attention to signs of bronchospasm (wheezing, increased peak airway pressures), hypotension, and tachycardia.[11]
-
-
Post-Intubation Management: Anesthesia is maintained with a volatile agent. Further muscle relaxation is provided as needed after the study drug effects have worn off.
-
Mandatory Visualizations
Diagram: Historical RSI Clinical Trial Workflow
Caption: Workflow for a historical clinical trial comparing this compound in rapid sequence intubation.
Diagram: Proposed Mechanism of this compound-Induced Bronchospasm
Caption: Proposed M2 receptor antagonism pathway for this compound-induced bronchospasm.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. emich.edu [emich.edu]
- 3. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound bromide, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA's approval of anesthetic challenged following deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A pharmacokinetic-dynamic explanation of the rapid onset–offset of this compound | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 8. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound bromide: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. A Review of Rapid Sequence Intubation Pharmacology EMRA [emra.org]
- 14. Raplon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. drugs.com [drugs.com]
- 16. [PDF] Pharmacokinetics and pharmacodynamics of this compound in patients with cirrhosis. | Semantic Scholar [semanticscholar.org]
- 17. revistaemergencias.org [revistaemergencias.org]
Application Notes and Protocols for Continuous Infusion of Rapacuronium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent.[1] While its clinical use in humans was discontinued due to side effects, its unique pharmacokinetic and pharmacodynamic properties may still be of interest for preclinical research in animal models.[1][2] Continuous infusion of neuromuscular blocking agents is a standard technique to maintain a stable level of muscle relaxation for various experimental procedures. These application notes provide a comprehensive guide to developing and implementing protocols for the continuous infusion of this compound in animal models, with a strong emphasis on safety, ethical considerations, and rigorous monitoring.
Given that specific continuous infusion protocols for this compound in animal models are not widely published, the following guidelines are based on available data from bolus dose studies, reproduction toxicology studies involving continuous infusion in rabbits, pharmacokinetic parameters, and established principles for the use of neuromuscular blocking agents in laboratory animals. It is crucial to titrate the infusion rate to the desired effect in each individual animal and to monitor the depth of neuromuscular blockade continuously.
Data Presentation
Table 1: this compound Dosage and Pharmacokinetic Parameters (Primarily Human Data, for Reference)
| Parameter | Value | Species | Notes |
| Bolus Dose (for intubation) | 1.5 - 2.5 mg/kg | Human | Provides rapid onset of action.[1] |
| Maintenance Bolus Dose | 0.5 - 0.55 mg/kg | Human | Administered upon recovery of twitch response.[1] |
| Clearance | 0.26 - 0.67 L/h/kg | Human | [2] |
| Volume of Distribution (Vd) | ~0.3 L/kg | Human | [2] |
| Plasma Clearance | 7.03 ml/kg/min | Human | [3] |
| Continuous Infusion (Toxicology) | 0.75, 1.5, or 3 mg/kg/day | Rabbit | Total daily dose administered via continuous infusion in a reproduction study.[4] |
Note: The rabbit continuous infusion data provides a starting point for dose calculations, but infusion rates for maintaining a specific level of surgical neuromuscular blockade will likely be different and require careful titration.
Experimental Protocols
General Considerations and Pre-Experimental Setup
Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics committee.
Anesthesia: Neuromuscular blocking agents do not provide anesthesia or analgesia. A surgical plane of anesthesia must be established before the administration of this compound and maintained throughout the period of neuromuscular blockade.[5]
-
Recommended Anesthetics: Inhalant anesthetics like isoflurane or sevoflurane delivered via a precision vaporizer are recommended as they allow for rapid adjustment of anesthetic depth.[6] Injectable anesthetic combinations (e.g., ketamine/xylazine) can also be used, but may have more pronounced cardiovascular effects.[7]
Ventilation: Administration of a neuromuscular blocking agent will lead to paralysis of the respiratory muscles. Therefore, mechanical ventilation must be initiated prior to the administration of this compound and continued until the animal has fully recovered from the neuromuscular blockade.[5]
Supportive Care:
-
Maintain body temperature using a heating pad or other appropriate methods.
-
Administer intravenous fluids to maintain hydration and blood pressure.
-
Apply ophthalmic ointment to prevent corneal drying.[8]
Preparation of this compound Infusion
-
Reconstitution: Reconstitute this compound bromide powder with a suitable sterile diluent (e.g., sterile water for injection, 0.9% saline) to a known concentration (e.g., 1 mg/mL).
-
Dilution for Infusion: Further dilute the reconstituted this compound solution in a larger volume of a compatible intravenous fluid (e.g., 0.9% saline, 5% dextrose) to a final concentration suitable for administration via a syringe pump. The final concentration will depend on the animal's weight and the desired infusion rate.
Continuous Infusion Protocol
This protocol is a general guideline and must be adapted for the specific animal model and experimental requirements.
-
Anesthetize the Animal: Induce and maintain a stable plane of surgical anesthesia.
-
Establish Vascular Access: Place an intravenous catheter for drug administration and fluid support.
-
Initiate Monitoring:
-
Neuromuscular Blockade: Attach electrodes for Train-of-Four (TOF) stimulation to monitor the depth of neuromuscular blockade. A peripheral nerve stimulator is essential.[5][9]
-
Physiological Parameters: Continuously monitor heart rate, blood pressure, respiratory rate (if applicable, though the animal will be ventilated), end-tidal CO2, and body temperature.[5]
-
-
Administer Loading Dose (Optional but Recommended): Administer an initial bolus dose of this compound (e.g., 0.5 - 1.5 mg/kg, to be determined in pilot studies) to achieve a rapid onset of neuromuscular blockade.
-
Start Continuous Infusion: Immediately after the loading dose, begin the continuous infusion of this compound using a calibrated syringe pump.
-
Starting Infusion Rate: A starting point for the infusion rate can be extrapolated from the rabbit toxicology data, but this should be done with extreme caution. For example, a total daily dose of 1.5 mg/kg/day in a rabbit is equivalent to approximately 0.0625 mg/kg/hour. This is a conservative starting point and will likely need to be increased to achieve a surgical level of neuromuscular blockade.
-
Titration: The infusion rate must be titrated based on the TOF response. The goal is typically to maintain a TOF count of 1 or 2 out of 4 twitches for an adequate surgical plane of muscle relaxation.[9] Adjust the infusion rate in small increments (e.g., 10-20%) and allow sufficient time for the effect to stabilize before making further adjustments.
-
-
Maintenance and Monitoring:
-
Continuously monitor the TOF count and physiological parameters throughout the procedure.
-
Adjust the anesthetic depth and infusion rate as needed.
-
-
Termination of Infusion and Recovery:
-
At the end of the procedure, stop the this compound infusion.
-
Continue to maintain anesthesia and mechanical ventilation until there is evidence of recovery from neuromuscular blockade (e.g., return of all four twitches on TOF stimulation).
-
Reversal (Optional): The effects of non-depolarizing neuromuscular blockers can be reversed with an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.04 mg/kg IV), which should be co-administered with an anticholinergic agent like atropine or glycopyrrolate to counteract the muscarinic side effects.[4][10]
-
Wean the animal from the ventilator once spontaneous and adequate respiration is re-established.
-
Provide appropriate post-procedural analgesia and supportive care.
-
Mandatory Visualization
References
- 1. This compound bromide: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the pharmacokinetic characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raplon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brl.uic.edu [brl.uic.edu]
- 8. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. 74: Monitoring continuous infusions of neuromuscular blocking agents (NMBAs) - Pharmacy Joe - [pharmacyjoe.com]
- 10. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Application Notes and Protocols for Monitoring Neuromuscular Block with Rapacuronium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide (formerly Raplon®) is a rapid-onset, short-acting, non-depolarizing aminosteroid neuromuscular blocking agent.[1] Although it was withdrawn from the market due to concerns about bronchospasm, its unique pharmacokinetic and pharmacodynamic profile continues to be of interest for research and drug development.[1][2] Accurate monitoring of the neuromuscular block induced by this compound is crucial for both clinical safety and the acquisition of reliable research data. These application notes provide detailed protocols for quantitative monitoring techniques applicable to preclinical and clinical research involving this compound or other neuromuscular blocking agents.
This compound acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3] By binding to the α-subunits of these receptors, it prevents acetylcholine from binding and depolarizing the motor endplate, thereby inhibiting muscle contraction.[3]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound, providing a basis for experimental design and interpretation.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Unit | Conditions |
| ED50 (Adults) | ~0.3 | mg/kg | Opioid/nitrous oxide/oxygen anesthesia[4] |
| Onset of Action (1.5 mg/kg dose) | ~90 (35-219) | seconds | -[4] |
| Clinical Duration (1.5 mg/kg dose) | ~15 (6-30) | minutes | Time to 25% recovery of T1[4] |
| Time to 95% Twitch Depression (1.5 mg/kg) | <75 | seconds | Train-of-Four stimulation[3] |
| Time to 25% T1 Recovery | 15 | minutes | -[3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Unit |
| Volume of Distribution at Steady State | 292 | mL/kg |
| Rapid Distribution Half-Life | 4.56 | minutes |
| Slow Distribution Half-Life | 27.8 | minutes |
| Clearance | 0.26-0.67 | L/h/kg |
Data compiled from various sources.[2][4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuromuscular Blockade Using Peripheral Nerve Stimulation
This protocol describes the use of quantitative neuromuscular monitoring techniques, specifically acceleromyography (AMG) or electromyography (EMG), to assess the degree of neuromuscular block.
Materials:
-
Peripheral nerve stimulator
-
Acceleromyography (AMG) or Electromyography (EMG) monitoring system (e.g., Datex Relaxograph)[5][6]
-
Surface electrodes
-
Data acquisition system
-
This compound bromide solution for injection
-
Anesthetized animal model (e.g., rabbit, pig) or human subject in a controlled clinical setting
Procedure:
-
Subject Preparation:
-
Anesthetize the subject according to an approved institutional protocol. Ensure adequate depth of anesthesia to prevent movement artifacts.
-
Place stimulating surface electrodes over a peripheral motor nerve, typically the ulnar nerve at the wrist.
-
Place the AMG transducer on the thumb or the EMG recording electrodes over the adductor pollicis muscle to measure the evoked response.
-
-
Baseline Measurement:
-
Before administration of this compound, establish a stable baseline twitch response.
-
Deliver supramaximal square-wave stimuli of 0.2 ms duration.
-
Utilize a Train-of-Four (TOF) stimulation pattern: four stimuli delivered at a frequency of 2 Hz.
-
Record the baseline height of the first twitch (T1) and the TOF ratio (T4/T1). The baseline TOF ratio should be 1.0.
-
-
This compound Administration:
-
Monitoring the Onset of Blockade:
-
Immediately after administration, begin continuous TOF monitoring.
-
Record the time to 95% depression of the T1 twitch height, which defines the onset time.[3]
-
-
Monitoring the Duration and Recovery:
-
Continue TOF monitoring at regular intervals (e.g., every 15 seconds) to track the depth of the block.
-
The clinical duration of action is defined as the time from drug administration to the recovery of T1 to 25% of its baseline value.[3]
-
Monitor the recovery of the TOF ratio. A TOF ratio ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[7][8]
-
-
Data Analysis:
-
Calculate the following parameters:
-
Onset time (time to 95% T1 depression).
-
Clinical duration (time to 25% T1 recovery).
-
Recovery index (time from 25% to 75% T1 recovery).
-
Time to TOF ratio recovery to 0.7 and 0.9.
-
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity of this compound for nicotinic and muscarinic acetylcholine receptors, which can be crucial for understanding its side-effect profile.
Materials:
-
Membrane preparations from tissues expressing the target receptors (e.g., M2 and M3 muscarinic receptors from appropriate cell lines or tissues).[9]
-
Radioligand (e.g., [3H]-QNB for muscarinic receptors).[9]
-
This compound bromide
-
Scintillation counter
-
Glass fiber filters
-
Buffer solutions
Procedure:
-
Assay Setup:
-
In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control tubes with no this compound (total binding) and tubes with an excess of a known antagonist (non-specific binding).
-
-
Incubation:
-
Incubate the tubes at a controlled temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for in vivo neuromuscular monitoring.
Caption: Mechanism of action of this compound at the neuromuscular junction.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Safe and Efficient Anesthesia: The Role of Quantitative Neuromuscular Monitoring | Clinical View [clinicalview.gehealthcare.com]
- 8. mercurymed.com [mercurymed.com]
- 9. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Rapacuronium-Induced Histamine Release In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent. Clinically, its use was associated with a higher incidence of bronchospasm, a potential indicator of histamine release.[1] Understanding the propensity of compounds like this compound to induce histamine release is a critical step in preclinical safety assessment. These application notes provide detailed protocols for assaying this compound-induced histamine release in vitro, leveraging common mast cell models. The primary mechanism for histamine release by this compound and other neuromuscular blocking agents is believed to be through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Data Presentation
| Compound | In Vitro Model | Concentration Range | % Histamine Release (Approx.) | Reference |
| Atracurium | Human Mast Cells | 10 µM - 1 mM | 5 - 40% | [2](--INVALID-LINK--) |
| Cisatracurium | LAD2 Cells | 10 µM - 1 mM | Dose-dependent increase | [3](--INVALID-LINK--) |
| Rocuronium | LAD2 Cells | up to 2 mg/mL | Minimal | [4](--INVALID-LINK--) |
| Compound 48/80 (Positive Control) | Rat Peritoneal Mast Cells | 0.1 - 10 µg/mL | 10 - 80% | [5](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Histamine Release
The binding of this compound to the MRGPRX2 receptor on mast cells initiates a downstream signaling cascade involving G proteins and subsequent activation of Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and degranulation, with the release of histamine and other inflammatory mediators.
This compound-MRGPRX2 Signaling Pathway
Experimental Workflow for In Vitro Histamine Release Assay
The following diagram outlines the general workflow for assessing this compound-induced histamine release from mast cells in vitro.
In Vitro Histamine Release Assay Workflow
Experimental Protocols
Protocol 1: Histamine Release from Human Mast Cell Line (LAD2)
Objective: To quantify histamine release from the human mast cell line, LAD2, upon stimulation with this compound.
Materials:
-
LAD2 cells
-
StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, penicillin/streptomycin, and recombinant human stem cell factor (rhSCF)
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
This compound bromide
-
Compound 48/80 (positive control)
-
Triton X-100 (for total histamine release)
-
Histamine ELISA kit or fluorometric histamine assay kit
-
96-well V-bottom plates
-
Centrifuge
-
37°C incubator
Procedure:
-
Cell Culture: Culture LAD2 cells in StemPro-34 medium supplemented with 100 ng/mL rhSCF. Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
Cell Preparation:
-
Harvest LAD2 cells by centrifugation at 300 x g for 8 minutes.
-
Wash the cells twice with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer at a concentration of 2 x 10⁵ cells/mL.
-
-
Experimental Setup:
-
Pipette 50 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of this compound in Tyrode's buffer (e.g., 1 µM to 1 mM).
-
Prepare a positive control (e.g., Compound 48/80 at 10 µg/mL) and a negative control (Tyrode's buffer alone for spontaneous release).
-
For total histamine determination, prepare wells with 1% Triton X-100.
-
-
Stimulation:
-
Add 50 µL of the this compound dilutions, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well for histamine quantification.
-
-
Histamine Quantification:
-
Quantify the histamine concentration in the supernatants using a commercial histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
-
Plot the percentage of histamine release against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Histamine Release from Rat Peritoneal Mast Cells (RPMCs)
Objective: To measure histamine release from primary rat peritoneal mast cells stimulated with this compound.
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
Percoll
-
Tyrode's buffer
-
This compound bromide
-
Compound 48/80
-
Triton X-100
-
Histamine quantification kit
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Isolation of RPMCs:
-
Euthanize a rat by CO₂ asphyxiation.
-
Inject 20 mL of ice-cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and place it in a 50 mL conical tube on ice.
-
Centrifuge the fluid at 200 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 mL of Tyrode's buffer.
-
Purify the mast cells using a Percoll gradient (optional but recommended for higher purity).
-
-
Cell Preparation:
-
Wash the purified RPMCs twice with Tyrode's buffer.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL in Tyrode's buffer.
-
-
Experimental Procedure:
-
Follow steps 3-7 from Protocol 1, using RPMCs instead of LAD2 cells.
-
Concluding Remarks
The provided protocols offer a robust framework for the in vitro assessment of this compound-induced histamine release. Researchers should note that the sensitivity of different mast cell types to secretagogues can vary. Therefore, using multiple models, including primary cells and cell lines, is advisable for a comprehensive evaluation. The inclusion of appropriate positive and negative controls is essential for data validation and interpretation. These assays are valuable tools in the early derisking of drug candidates and for investigating the mechanisms of pseudo-allergic drug reactions.
References
- 1. The effects of this compound on histamine release and hemodynamics in adult patients undergoing general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a mast cell specific receptor crucial for pseudo-allergic drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisatracurium induces mast cell activation and pseudo-allergic reactions via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some studies on the release of histamine from mast cells treated with d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of Rapacuronium in Pediatric Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and short duration of action.[1][2][3] Its development was aimed at providing a suitable alternative to succinylcholine for rapid sequence intubation. However, it was withdrawn from the market due to a high incidence of bronchospasm, particularly in pediatric patients.[1][4] Understanding the pharmacology and toxicology of this compound in a pediatric context remains a critical area of research, especially for the development of safer neuromuscular blocking agents for this vulnerable population.
These application notes provide a comprehensive overview of the experimental design for studying this compound in pediatric models, encompassing in vitro and in vivo methodologies. The protocols are intended to guide researchers in conducting preclinical evaluations of neuromuscular blocking agents, with a specific focus on pediatric considerations.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound in pediatric patients. This information is crucial for designing relevant preclinical studies.
Table 1: Recommended Intravenous Dosing for Tracheal Intubation in Pediatric Patients
| Age Group | This compound Dose (mg/kg) | Outcome | Reference |
| Infants (< 1 year) | 1.5 | Good or excellent intubating conditions at 60 seconds | [5] |
| Younger Children (1-6 years) | 2.0 | Good or excellent intubating conditions at 60 seconds | [5] |
| Older Children (7-12 years) | 2.0 | Good or excellent intubating conditions at 60 seconds | [5] |
Table 2: Pharmacodynamic Parameters of Intravenous this compound in Pediatric Patients
| Age Group | Dose (mg/kg) | Mean Time to Reappearance of T3 (min) | Note | Reference |
| Infants (< 1 year) | ≤ 1.5 | < 10 | Recovery was significantly slower compared to older children. | [5] |
| Younger Children (1-6 years) | ≤ 2.0 | < 10 | [5] | |
| Older Children (7-12 years) | ≤ 2.0 | < 10 | [5] |
Table 3: Intramuscular this compound Dosing and Onset in Pediatric Patients
| Age Group | This compound Dose (mg/kg) | Time to Good-Excellent Intubating Conditions (min) | Reference |
| Infants (2 months - 1 year) | 2.8 | 3.0 | [6] |
| Children (1-3 years) | 4.8 | 2.5 | [6] |
Experimental Protocols
In Vitro Model: Neuromuscular Junction Co-culture
Objective: To assess the potency and mechanism of action of this compound at the neuromuscular junction (NMJ).
Methodology:
-
Cell Culture:
-
Experimental Setup:
-
Culture the cells in a compartmentalized microfluidic device to separate neuronal cell bodies from the neuromuscular junctions.[7]
-
Maintain the culture until mature, functional NMJs are formed, as confirmed by the presence of acetylcholine receptor (AChR) clusters and spontaneous muscle contractions.
-
-
This compound Application:
-
Prepare a range of this compound concentrations.
-
Apply the different concentrations of this compound to the muscle compartment of the microfluidic device.
-
-
Data Acquisition and Analysis:
-
Monitor muscle contractions using video microscopy and automated analysis software.
-
Measure the frequency and amplitude of muscle contractions before and after the application of this compound.
-
Perform electrophysiological recordings (e.g., patch-clamp) to measure the effect of this compound on synaptic transmission.
-
Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of this compound.
-
In Vivo Model: Juvenile Animal Model
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound in a pediatric-relevant animal model.
Choice of Animal Model:
-
Juvenile Swine: Their cardiovascular and respiratory systems are physiologically similar to humans, making them a suitable model for studying bronchospasm.
-
Juvenile Non-human Primates (e.g., Rhesus Macaques): Offer the closest phylogenetic relationship to humans and are valuable for neurotoxicity studies.[9]
-
Rodent Pups (Rats or Mice): Useful for initial screening and dose-ranging studies due to their well-characterized development and ease of handling.
Protocol for Assessing Neuromuscular Blockade:
-
Animal Preparation:
-
Anesthetize the juvenile animal according to approved institutional animal care and use committee (IACUC) protocols. It is crucial to ensure adequate anesthesia as neuromuscular blocking agents do not provide analgesia or sedation.[10][11][12]
-
Mechanically ventilate the animal, as this compound will paralyze the respiratory muscles.[12]
-
Monitor vital signs continuously, including heart rate, blood pressure, and end-tidal CO2.[10]
-
-
Neuromuscular Monitoring:
-
Place stimulating electrodes along a peripheral nerve (e.g., the ulnar nerve).
-
Place a force-displacement transducer on the corresponding muscle (e.g., the adductor pollicis muscle) to measure the force of contraction.
-
Deliver a train-of-four (TOF) stimulation pattern to the nerve and record the twitch responses.[13]
-
-
This compound Administration:
-
Administer a bolus dose of this compound intravenously. Doses should be scaled appropriately from human pediatric data, considering interspecies differences.
-
-
Data Analysis:
-
Measure the onset time to 95% twitch depression.
-
Determine the clinical duration of action (time from injection to 25% recovery of the first twitch).
-
Calculate the recovery index (time from 25% to 75% recovery of the first twitch).
-
Assess the TOF ratio to quantify the degree of neuromuscular blockade and recovery.[13]
-
Protocol for Evaluating Bronchospasm:
-
Animal Preparation:
-
Respiratory Mechanics Monitoring:
-
Intubate the animal with a cuffed endotracheal tube.
-
Connect the endotracheal tube to a ventilator capable of measuring respiratory mechanics.
-
Measure baseline lung resistance and compliance.
-
-
This compound Administration and Challenge:
-
Administer a clinically relevant dose of this compound.
-
Optionally, introduce a bronchoconstrictor challenge (e.g., methacholine or histamine) to assess the potentiation of bronchospasm by this compound.
-
-
Data Collection and Analysis:
-
Continuously measure and record changes in airway resistance and lung compliance after this compound administration.
-
A significant increase in resistance and decrease in compliance would indicate bronchoconstriction.
-
Perform histopathological examination of the lung tissue post-mortem to assess for signs of inflammation and airway remodeling.[16]
-
Mandatory Visualizations
Caption: Preclinical workflow for this compound studies.
Caption: this compound's competitive antagonism at the nAChR.
Caption: this compound's effect on muscarinic receptors.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Modeling the neuromuscular junction in vitro: an approach to study neuromuscular junction disorders | Semantic Scholar [semanticscholar.org]
- 8. Toward Building the Neuromuscular Junction: In Vitro Models To Study Synaptogenesis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Pre-Clinical Research Approaches and Models to Studying Pediatric Anesthetic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acuc.berkeley.edu [acuc.berkeley.edu]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. Neuromuscular Blocking Agents | Veterian Key [veteriankey.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
Application Notes & Protocols for the Quantification of Rapacuronium and its Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide, a rapid-onset, short-acting nondepolarizing neuromuscular blocking agent, undergoes metabolic transformation in the body.[1] The primary metabolic pathway involves the hydrolysis of the acetyloxy-ester bond at the 3-position, leading to the formation of its major and active metabolite, the 3-hydroxy metabolite, also known as ORG 9488.[1] Accurate quantification of this compound and ORG 9488 in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a comprehensive understanding of its efficacy, safety profile, and disposition in the body.
These application notes provide a detailed framework for the quantitative analysis of this compound and its 3-hydroxy metabolite in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway
This compound is metabolized to its active 3-hydroxy metabolite (ORG 9488) through hydrolysis. This process is a key determinant of the drug's overall pharmacological profile.
Figure 1: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and analytical parameters for this compound and its 3-hydroxy metabolite.
Table 1: Pharmacokinetic Parameters of this compound and its 3-hydroxy Metabolite (ORG 9488) in Plasma
| Parameter | This compound | 3-hydroxy metabolite (ORG 9488) | Reference |
| Plasma Clearance | 7.25 mL/kg/min | 13.5 mL/kg/min | [2] |
| Volume of Distribution (Vd) | ~0.3 L/kg | Not specified | [3] |
| Elimination Half-life (t½) | ~1.7 - 2.2 hours | Longer than this compound | [3] |
Note: Pharmacokinetic parameters can vary depending on the patient population and clinical context.
Table 2: Representative LC-MS/MS Method Validation Parameters
| Parameter | Specification | Reference |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | [2] |
| Linearity (r²) | ≥ 0.99 | General guidance |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | General guidance |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | General guidance |
| Recovery | Consistent and reproducible | General guidance |
Experimental Protocols
The following is a representative protocol for the quantification of this compound and its 3-hydroxy metabolite in plasma by LC-MS/MS. This protocol is based on established principles of bioanalytical method development and validation.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
Materials:
-
Human plasma samples
-
This compound and ORG 9488 analytical standards
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of blank plasma with known concentrations of this compound and ORG 9488 for calibration standards and quality control (QC) samples.
-
To 100 µL of each plasma sample (unknowns, calibrators, and QCs) in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Q1 (Parent Ion) -> Q3 (Product Ion)
-
ORG 9488: Q1 (Parent Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion)
-
Note: The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific instrument used.
Experimental Workflow
The overall process for quantifying this compound and its metabolite in plasma samples involves several key stages, from sample collection to data analysis.
Figure 2: Bioanalytical workflow for this compound.
Conclusion
The LC-MS/MS methodology outlined provides a robust framework for the sensitive and selective quantification of this compound and its primary metabolite, ORG 9488, in plasma samples. Adherence to validated protocols is essential for generating high-quality data suitable for regulatory submissions and for advancing our understanding of the clinical pharmacology of this agent. The provided tables and diagrams offer a clear and concise summary of the key information required by researchers and drug development professionals in this field.
References
Application Notes and Protocols: Use of Rapacuronium in Studies of Renal or Hepatic Impairment
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the use of rapacuronium in preclinical and clinical studies involving subjects with renal or hepatic impairment. This compound, a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent, has been studied in these specific populations to understand the impact of organ dysfunction on its pharmacokinetic and pharmacodynamic profiles. Although this compound was withdrawn from the market due to adverse effects, primarily bronchospasm, the data from these studies remain valuable for understanding the disposition of similar aminosteroidal neuromuscular blocking agents.[1][2]
Pharmacokinetic and Pharmacodynamic Profile in Renal and Hepatic Impairment
This compound is metabolized via hydrolysis to an active 3-hydroxy metabolite, which is as potent as the parent compound but is eliminated more slowly.[1][3] This metabolite plays a significant role in the drug's profile, especially in the context of organ impairment.
Data Summary:
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite in patients with renal and hepatic impairment compared to control subjects with normal organ function.
Table 1: Pharmacokinetics of this compound in Renal Impairment
| Parameter | Control Subjects | Patients with Renal Failure | Percentage Change | Citation |
| This compound Clearance | ~0.45 L/h/kg | Reduced by ~30-32% | ↓ 30-32% | [1][4] |
| 3-Hydroxy Metabolite (ORG 9488) Clearance | Not specified | Reduced by 85% | ↓ 85% | [4] |
| Steady-State Volume of Distribution | Not specified | 16% less than volunteers | ↓ 16% | [4] |
| Infusion Requirement (to maintain 90-95% twitch depression) | Not specified | 22% less than control | ↓ 22% | [5] |
Table 2: Pharmacodynamics of a Single Dose of this compound (1.5 mg/kg) in Renal Impairment
| Parameter | Control Subjects (Median) | Patients with Renal Failure (Median) | Citation |
| Time to 90% Twitch Depression | Similar | Similar | [4] |
| Time to Peak Twitch Depression | Similar | Similar | [4] |
| Time to 10%, 25%, and 75% Twitch Recovery | Similar | Similar | [4] |
| Time to 70% and 80% Train-of-Four Ratios | Similar | Similar | [4] |
Table 3: Pharmacokinetics of this compound in Hepatic Impairment (Cirrhosis)
| Parameter | Control Subjects (Median) | Patients with Cirrhosis (Median) | Percentage Change | Citation |
| Plasma Clearance | 5.3 mL/min/kg | 6.9 mL/min/kg | ↑ ~30% | |
| Central Volume of Distribution | 75 mL/kg | 131 mL/kg | ↑ ~75% | |
| Total Apparent Volume of Distribution | 221 mL/kg | 331 mL/kg | ↑ ~50% | |
| Elimination Half-Life | 88 min | 90 min | No significant change |
Table 4: Pharmacodynamics of a Single Dose of this compound (1.5 mg/kg) in Hepatic Impairment (Cirrhosis)
| Parameter | Control Subjects (Median) | Patients with Cirrhosis (Median) | Citation |
| Onset Time | 65 s | 60 s | [6] |
| Time to 90% Recovery of Thumb Adduction | 49 min | 47 min | [6] |
Experimental Protocols
The following protocols are based on methodologies reported in clinical studies of this compound in patients with renal or hepatic impairment.
Protocol 2.1: Single Bolus Dose Administration in Renal Failure
-
Objective: To assess the neuromuscular effects and pharmacokinetics of a single dose of this compound in patients with renal failure.
-
Subject Population:
-
Healthy adult volunteers (n=10).
-
Patients with renal failure undergoing non-transplant surgery (n=10).
-
-
Anesthesia: Anesthesia was induced with propofol.[4]
-
Drug Administration: A single intravenous bolus of this compound (1.5 mg/kg) was administered.[4]
-
Neuromuscular Monitoring:
-
The twitch tension of the adductor pollicis muscle was monitored in response to supramaximal train-of-four stimulation of the ulnar nerve.[4]
-
-
Pharmacokinetic Sampling:
-
Venous blood samples were collected at frequent intervals for up to 8 hours post-administration.[4]
-
-
Sample Analysis:
-
Plasma concentrations of this compound and its 3-hydroxy metabolite (ORG 9488) were determined using high-pressure liquid chromatography (HPLC).
-
-
Data Analysis:
-
Pharmacokinetic parameters were determined using mixed-effects modeling.[4]
-
Protocol 2.2: Bolus and Infusion Administration in Renal and Hepatic Impairment
-
Objective: To evaluate the pharmacokinetics and neuromuscular effects of this compound administered as a bolus followed by an infusion in patients with renal failure or cirrhosis.
-
Subject Population:
-
Patients with normal renal and hepatic function (n=25).
-
Patients with renal failure (n=28).
-
Patients with cirrhosis (n=6).[5]
-
-
Anesthesia: Anesthesia was maintained with nitrous oxide-isoflurane.[5]
-
Drug Administration:
-
An initial bolus dose of this compound (1.5 mg/kg) was administered.
-
This was followed by a 30-minute infusion, with the rate adjusted to maintain 90-95% twitch depression.[5]
-
-
Neuromuscular Monitoring:
-
Twitch depression was monitored throughout the procedure.
-
-
Reversal: At 25% recovery, neostigmine was administered.[5]
-
Pharmacokinetic Sampling:
-
Blood samples were collected for up to 8 hours after the end of the infusion.[5]
-
-
Sample Analysis:
-
Plasma concentrations of this compound and its active metabolite were determined.
-
-
Data Analysis:
-
Pharmacokinetic parameters were determined using mixed-effects modeling.[5]
-
Protocol 2.3: Single Bolus Dose Administration in Liver Cirrhosis
-
Objective: To study the pharmacokinetics and pharmacodynamics of this compound in patients with cirrhosis.
-
Subject Population:
-
Patients with cirrhosis (n=8).
-
Patients with normal liver function (n=8).
-
-
Anesthesia: Anesthesia was induced with fentanyl and thiopental and maintained with nitrous oxide, isoflurane, and additional fentanyl.[6]
-
Drug Administration: A single intravenous bolus of this compound (1.5 mg/kg) was administered before tracheal intubation.[6]
-
Neuromuscular Monitoring:
-
Thumb adduction force in response to supramaximal ulnar nerve stimulation was recorded.[6]
-
-
Pharmacokinetic Sampling:
-
Venous blood was sampled at frequent intervals for 8 hours.[6]
-
-
Sample Analysis:
-
Plasma concentrations of this compound and its metabolite were measured by HPLC.[6]
-
Visualizations
Diagram 1: this compound Metabolism and Elimination Pathways
Caption: Metabolism of this compound to its active metabolite.
Diagram 2: Experimental Workflow for Pharmacokinetic and Pharmacodynamic Studies
Caption: General experimental workflow for this compound studies.
Diagram 3: Logical Relationship of Renal Impairment on this compound and its Metabolite
Caption: Impact of renal impairment on this compound disposition.
Key Considerations for Researchers
-
Renal Impairment: While a single dose of this compound appears to have a similar duration of action in patients with and without renal failure, the significant reduction in the clearance of both the parent drug and its potent, active metabolite raises concerns about drug accumulation with repeated doses or continuous infusion.[1][4][5] This could lead to a prolonged neuromuscular blockade. Therefore, careful neuromuscular monitoring is crucial in this patient population.
-
Hepatic Impairment: The pharmacokinetic profile of this compound seems to be less affected by hepatic cirrhosis than by renal failure.[1][5] Studies have shown that the neuromuscular blocking effects of a single dose are not significantly different in patients with cirrhosis. However, the increased volume of distribution observed in some studies should be considered. One study during liver transplantation suggested that a significant portion of this compound's clearance occurs via non-hepatic pathways.[7]
-
Active Metabolite: The presence of a potent, active metabolite with reduced clearance in renal impairment is a critical factor.[1][4] Any study design involving this compound in subjects with renal dysfunction must account for the potential contribution of this metabolite to the overall pharmacodynamic effect, especially with prolonged administration.
-
Adverse Effects: It is important to remember that this compound was withdrawn from the market due to a risk of severe, dose-related bronchospasm.[1][8] Any research considering the use of this compound must have appropriate safety monitoring and mitigation strategies in place.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA's approval of anesthetic challenged following deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Influence of renal failure on the pharmacokinetics and neuromuscular effects of a single dose of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of renal failure and cirrhosis on the pharmacokinetics and neuromuscular effects of this compound administered by bolus followed by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of this compound in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic analysis of this compound and its metabolite during liver transplantation: an assessment of its potential as a pharmacodynamic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversal of Rapacuronium Neuromuscular Blockade with Neostigmine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide (Org 9487) was developed as a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its pharmacological profile was intended to offer an alternative to succinylcholine for rapid sequence intubation, with the advantage of being a non-depolarizing agent.[2] The reversal of neuromuscular blockade is a critical aspect of anesthetic practice, aimed at ensuring a swift and safe recovery of muscle function post-surgery. Neostigmine, a cholinesterase inhibitor, is a standard agent used for the reversal of non-depolarizing neuromuscular blocking agents.[3][4] This document provides detailed application notes and protocols on the reversal of this compound-induced neuromuscular blockade with neostigmine, based on clinical trial data.
Mechanism of Action
This compound, an aminosteroid, acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[5][6] This competition prevents the binding of ACh, thereby inhibiting muscle cell depolarization and leading to muscle relaxation.[6]
Neostigmine, on the other hand, is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] By inhibiting AChE, neostigmine increases the concentration of acetylcholine at the neuromuscular junction.[4] This elevated level of ACh can then more effectively compete with the non-depolarizing blocking agent (this compound) for the nicotinic receptor binding sites, thereby restoring neuromuscular transmission.[4]
Signaling Pathway at the Neuromuscular Junction
Caption: Mechanism of this compound and Neostigmine at the Neuromuscular Junction.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies on the reversal of this compound-induced neuromuscular blockade with neostigmine.
Table 1: Onset and Duration of this compound
| This compound Dose (mg/kg) | Mean Onset of Complete Block (seconds) | Clinical Duration (to 25% T1 recovery) without Reversal (minutes) |
| 1.5 | 50 - 66[2][7] | 16[1][2] |
| 2.5 | 50[2] | 23[1][2] |
Table 2: Neostigmine Reversal of this compound-Induced Neuromuscular Blockade
| This compound Dose (mg/kg) | Neostigmine Dose (mg/kg) | Time of Neostigmine Administration | Time to 25% T1 Recovery (minutes) | Time to TOF Ratio ≥ 0.7 (minutes) |
| 1.5 | 0.05 | 2 minutes post-rapacuronium | 8 - 10[1][2] | 17 - 19[1] |
| 1.5 | 0.07 | 2 minutes post-rapacuronium | 8 - 10[1][2] | 17 - 19[1] |
| 1.5 | 0.05 | 5 minutes post-rapacuronium | 8 - 10[1][2] | 17 - 19[1] |
| 1.5 | 0.07 | 5 minutes post-rapacuronium | 8 - 10[1][2] | 17 - 19[1] |
| 2.5 | 0.05 | 2 minutes post-rapacuronium | 11 - 12[1][2] | 26 - 32[1] |
| 2.5 | 0.07 | 2 minutes post-rapacuronium | 11 - 12[1][2] | 26 - 32[1] |
| 2.5 | 0.05 | 5 minutes post-rapacuronium | 11 - 12[1][2] | 26 - 32[1] |
| 2.5 | 0.07 | 5 minutes post-rapacuronium | 11 - 12[1][2] | 26 - 32[1] |
| 1.5 | 0.05 | At 25% T1 recovery | 14.2 (median)[8] | 21.2 (median, to TOF ratio 0.8)[8] |
T1: First twitch of the train-of-four stimulation. TOF: Train-of-four.
Experimental Protocols
The following is a generalized protocol for studying the reversal of this compound-induced neuromuscular blockade with neostigmine, based on methodologies from cited clinical trials.[1][7][9]
Subject Recruitment and Preparation
-
Inclusion Criteria: ASA physical status I-II patients, aged 18-75 years, scheduled for elective surgery requiring general anesthesia and neuromuscular blockade.[9]
-
Exclusion Criteria: Patients with neuromuscular, renal, or hepatic disease, or those taking medications known to interfere with neuromuscular function.[10]
-
Ethical Considerations: Obtain informed consent from all subjects. The study protocol should be approved by the relevant institutional review board.
Anesthesia and Monitoring
-
Anesthesia Induction: Induce anesthesia with a standard intravenous agent (e.g., propofol) and an opioid (e.g., fentanyl).[1][9]
-
Anesthesia Maintenance: Maintain anesthesia with an inhalation agent (e.g., nitrous oxide in oxygen) and/or an intravenous infusion (e.g., propofol).[1][9]
-
Neuromuscular Monitoring:
-
Utilize a neuromuscular transmission monitor (e.g., mechanomyography or electromyography) to assess the function of the adductor pollicis muscle.[1][7]
-
Apply train-of-four (TOF) stimulation to the ulnar nerve at the wrist every 12-15 seconds.[1]
-
Record the T1 twitch height and the TOF ratio (T4/T1).
-
Experimental Procedure
-
After induction of anesthesia and stabilization of neuromuscular monitoring, administer a bolus dose of this compound (e.g., 1.5 mg/kg or 2.5 mg/kg).[1]
-
Perform tracheal intubation approximately 60 seconds after this compound administration.[2]
-
Randomize subjects into different groups to receive neostigmine or placebo at a predetermined time point.
-
For Early Reversal Studies: Administer neostigmine (e.g., 0.05 mg/kg or 0.07 mg/kg) at a fixed time after this compound administration (e.g., 2 or 5 minutes).[1]
-
For Late Reversal Studies: Administer neostigmine (e.g., 50 µg/kg) when the T1 twitch height has spontaneously recovered to a certain level (e.g., 25% of baseline).[8][9]
-
Administer an anticholinergic agent (e.g., glycopyrrolate 10 µg/kg) concurrently with neostigmine to counteract its muscarinic side effects.[2][9]
-
Continuously record neuromuscular function until a desired level of recovery is achieved (e.g., TOF ratio ≥ 0.9).
Data Analysis
-
Measure the following recovery endpoints:
-
Compare the recovery times between the different neostigmine and control groups using appropriate statistical methods.
Experimental Workflow Diagram
Caption: Generalized Experimental Workflow for Studying this compound Reversal.
Adverse Effects and Clinical Considerations
-
Neostigmine-related Side Effects: The muscarinic side effects of neostigmine include bradycardia, increased salivation and bronchial secretions, and gastrointestinal hypermotility.[3][11] Co-administration of an anticholinergic agent like glycopyrrolate or atropine is standard practice to mitigate these effects.[12]
-
Ceiling Effect: Neostigmine has a ceiling effect, meaning that beyond a certain dose, further increases do not result in a faster or more profound reversal of neuromuscular blockade.[4] It is also less effective at reversing deep levels of blockade.[4][12]
-
Paradoxical Weakness: In cases of near-complete spontaneous recovery, the administration of neostigmine can paradoxically lead to muscle weakness.[4][12]
-
This compound-related Side Effects: this compound was withdrawn from the market due to concerns about a high incidence of bronchospasm.[10]
Conclusion
Neostigmine effectively and rapidly reverses neuromuscular blockade induced by this compound.[1] Clinical studies have shown that early administration of neostigmine, even at profound levels of blockade, significantly accelerates recovery.[1][2] The dose of neostigmine (0.05 mg/kg vs. 0.07 mg/kg) and the timing of its administration (2 vs. 5 minutes post-rapacuronium) did not show significant differences in recovery times in some studies.[1] These findings highlight the potential for "rescue reversal" with neostigmine in situations where rapid recovery from this compound-induced blockade is required. Researchers and drug development professionals should consider the detailed protocols and quantitative data presented here when designing studies involving neuromuscular blocking agents and their reversal.
References
- 1. Early reversal of this compound with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antagonism of this compound using edrophonium or neostigmine: pharmacodynamics and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of recovery following this compound, with and without neostigmine, and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter evaluation of the time-course of action of two doses of this compound after early and late reversal with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of this compound Block During Propofol Versus Sevoflurane Anesthesia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Application of Rapacuronium in Organ Bath Experiments on Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent that was withdrawn from the market due to a high incidence of bronchospasm.[1][2] This adverse effect has made it a subject of significant interest in respiratory pharmacology, particularly in understanding the mechanisms of airway smooth muscle reactivity. Organ bath experiments are a cornerstone in vitro technique for studying the physiological and pharmacological responses of isolated tissues, such as airway smooth muscle, in a controlled environment. This document provides detailed application notes and protocols for utilizing this compound in organ bath experiments to investigate its effects on airway smooth muscle contraction and relaxation.
The primary mechanism behind this compound-induced bronchospasm is its preferential antagonism of prejunctional M2 muscarinic autoreceptors on parasympathetic nerves in the airways.[1][3] These M2 receptors normally function to inhibit further release of acetylcholine (ACh), creating a negative feedback loop. By blocking these receptors, this compound leads to an increased release of ACh into the neuromuscular junction. This excess ACh then acts on postjunctional M3 muscarinic receptors on airway smooth muscle cells, leading to potent bronchoconstriction.[1][3] Organ bath studies using isolated tracheal rings have been instrumental in elucidating this mechanism.
Data Presentation
The following table summarizes the quantitative data on the binding affinities of this compound and other relevant compounds for M2 and M3 muscarinic receptors, as determined by in vitro studies.
| Compound | Receptor Subtype | IC50 (μM) | Species | Tissue/Cell Line | Reference |
| This compound | M2 | 5.10 ± 1.5 | Guinea Pig | Tracheal Rings | [1] |
| M3 | 77.9 ± 11 | Guinea Pig | Tracheal Rings | [1] | |
| Vecuronium | M2 | > Clinically Relevant Concentrations | Not Specified | CHO Cells | [1] |
| M3 | > Clinically Relevant Concentrations | Not Specified | CHO Cells | [1] | |
| Cisatracurium | M2 | > Clinically Relevant Concentrations | Not Specified | CHO Cells | [1] |
| M3 | > Clinically Relevant Concentrations | Not Specified | CHO Cells | [1] | |
| Methoctramine (Selective M2 Antagonist) | M2 | Data not available in provided context | Not Specified | CHO Cells | [1] |
| 4-DAMP (Selective M3 Antagonist) | M3 | Data not available in provided context | Not Specified | CHO Cells | [1] |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in airway smooth muscle contraction and the mechanism of this compound's action.
Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Caption: Mechanism of this compound-Induced Bronchoconstriction.
Experimental Protocols
Preparation of Isolated Guinea Pig Tracheal Rings
This protocol is adapted from established methodologies for in vitro studies of airway smooth muscle.[3]
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Surgical silk suture
Procedure:
-
Humanely euthanize the guinea pig in accordance with institutional guidelines.
-
Immediately excise the trachea and place it in a Petri dish containing ice-cold Krebs-Henseleit solution, continuously gassed with carbogen.
-
Carefully dissect away any adhering connective tissue and fat.
-
Cut the trachea into 3-4 mm wide rings.
-
Pass two parallel silk sutures through the lumen of each tracheal ring.
Organ Bath Setup and Equilibration
Materials:
-
Organ bath system with a 10-20 mL jacketed tissue chamber
-
Isotonic force-displacement transducer
-
Data acquisition system
-
Water bath circulator (37°C)
-
Carbogen gas supply
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C using the water bath circulator.
-
Continuously bubble the solution with carbogen gas.
-
Mount each tracheal ring in an organ bath chamber by attaching one suture to a fixed hook at the bottom of the chamber and the other to the isotonic force-displacement transducer.
-
Apply an initial resting tension of 1.0-1.5 g to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes and readjust the resting tension as necessary.
Caption: Experimental Workflow for Organ Bath Preparation.
Investigating the Effect of this compound on Prejunctional M2 Autoreceptors
This experiment aims to demonstrate the M2 receptor antagonist activity of this compound by observing its effect on neurally-induced contractions.
Procedure:
-
After equilibration, induce contractions of the tracheal rings using electrical field stimulation (EFS). Typical parameters are 0.5 ms pulse duration, 50 V, and frequencies ranging from 1 to 32 Hz for 10 seconds.
-
Establish a stable baseline response to EFS.
-
Introduce this compound into the organ bath at a desired concentration (e.g., starting from 1 µM and increasing in a cumulative manner).
-
After a 20-30 minute incubation with this compound, repeat the EFS-induced contractions.
-
An enhancement of the EFS-induced contraction in the presence of this compound suggests blockade of prejunctional M2 autoreceptors, leading to increased acetylcholine release.
Investigating the Effect of this compound on Postjunctional M3 Receptors
This experiment assesses the direct effect of this compound on M3 receptors on the airway smooth muscle.
Procedure:
-
After equilibration, induce a submaximal contraction of the tracheal rings with a known M3 receptor agonist, such as acetylcholine or carbachol (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound to the organ bath in a cumulative fashion.
-
A relaxation or inhibition of the pre-contracted tissue would indicate a direct antagonistic effect on postjunctional M3 receptors.
-
Construct a concentration-response curve for this compound's effect on the acetylcholine-induced contraction to determine its potency as an M3 antagonist.
Conclusion
The use of this compound in organ bath experiments on airway smooth muscle provides a valuable model for investigating the intricate mechanisms of cholinergic regulation in the airways. The protocols and data presented here offer a framework for researchers to explore the differential effects of neuromuscular blocking agents on muscarinic receptor subtypes and to better understand the potential for drug-induced bronchospasm. These in vitro studies are crucial for the preclinical safety assessment of new drugs targeting the neuromuscular junction or having potential off-target effects on the respiratory system.
References
- 1. Evidence for prejunctional M2 muscarinic receptors in pulmonary cholinergic nerves in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Rapacuronium-Induced Bronchospasm
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the mechanisms of Rapacuronium-induced bronchospasm.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism for this compound-induced bronchospasm?
The leading hypothesis is that this compound selectively blocks presynaptic M2 muscarinic autoreceptors on parasympathetic nerves in the airways.[1][2][3] These M2 receptors normally function to inhibit further release of acetylcholine (ACh), acting as a negative feedback loop. By antagonizing these receptors, this compound leads to an uncontrolled, massive release of ACh into the neuromuscular junction of the airway smooth muscle.[1][2] This excess ACh then acts on postsynaptic M3 muscarinic receptors on the airway smooth muscle, leading to potent bronchoconstriction.[1]
Q2: Does histamine release play a significant role in this phenomenon?
While this compound can induce histamine release from mast cells, particularly at higher clinical doses (2-3 mg/kg), it is not considered the primary cause of the severe bronchospasm observed.[4][5] Studies have reported instances of bronchospasm occurring in patients without significant corresponding increases in plasma histamine levels.[4] This suggests that while histamine may be a contributing factor in some cases, the primary pathway involves muscarinic receptor antagonism.
Q3: How does this compound's affinity for M2 versus M3 receptors support the main hypothesis?
Research demonstrates that this compound has a significantly higher affinity for M2 receptors compared to M3 receptors.[1][2] One study found this compound to have a 50-fold higher affinity for M2 over M3 receptors in guinea pig airways.[2] This selective antagonism of the inhibitory M2 autoreceptors, while leaving the constrictive M3 receptors on smooth muscle unopposed, creates an imbalance that strongly favors bronchoconstriction.[1]
Q4: Is there an alternative or complementary mechanism to M2 receptor antagonism?
Yes, some evidence suggests that this compound may also act as a positive allosteric modulator at the M3 muscarinic receptor.[6] This means this compound can enhance the bronchoconstrictive effect of acetylcholine once it binds to the M3 receptor.[6] This action would potentiate the effects of the increased acetylcholine release caused by M2 blockade, further contributing to severe bronchoconstriction.[6]
Q5: Why was this compound withdrawn from the market?
This compound was withdrawn from clinical use due to a high incidence of severe and sometimes fatal bronchospasm, particularly in pediatric patients and those with a history of reactive airway disease.[1][7][8]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other neuromuscular blocking agents at M2 and M3 muscarinic receptors, providing a basis for its M2-selective activity.
| Compound | M2 Receptor IC50 (μM) | M3 Receptor IC50 (μM) | M2/M3 Selectivity Ratio | Reference |
| This compound | 5.10 ± 1.5 | 77.9 ± 11 | ~15x | [1] |
| Vecuronium | > Clinically Relevant Conc. | > Clinically Relevant Conc. | - | [1] |
| Cisatracurium | > Clinically Relevant Conc. | > Clinically Relevant Conc. | - | [1] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Assessment of M2/M3 Receptor Antagonism in Guinea Pig Trachea
This protocol describes an organ bath experiment to functionally assess the antagonist activity of this compound at prejunctional M2 and postjunctional M3 muscarinic receptors.
Materials:
-
Male Hartley guinea pigs (300-450 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ baths with isometric force transducers
-
Electrical field stimulation (EFS) electrodes
-
Acetylcholine (ACh), Atropine, this compound
-
Data acquisition system
Methodology:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Dissect the trachea into rings, 2-3 mm in width.
-
Suspend the tracheal rings between two hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with carbogen gas.
-
Connect one hook to a fixed mount and the other to an isometric force transducer.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
M3 Receptor Antagonism Assay:
-
Generate a cumulative concentration-response curve to ACh (10⁻⁹ to 10⁻³ M) to determine the baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a clinically relevant concentration of this compound for 30 minutes.
-
Repeat the cumulative concentration-response curve to ACh in the presence of this compound. A rightward shift in the curve indicates M3 antagonism.
-
-
M2 Receptor Antagonism Assay:
-
Place the tracheal rings between two parallel platinum electrodes for EFS.
-
Induce submaximal contractions with EFS (e.g., 10 Hz, 0.5 ms pulse duration, 10 V for 15 seconds). This stimulates parasympathetic nerves to release ACh.
-
After a stable EFS-induced contraction is achieved, add increasing concentrations of this compound to the bath.
-
Potentiation of the EFS-induced contraction suggests blockade of prejunctional M2 autoreceptors, leading to enhanced ACh release.[2]
-
Troubleshooting Guide: Unexpected Experimental Results
| Problem | Potential Cause | Troubleshooting Step / FAQ |
| No bronchoconstriction observed in animal model after this compound administration. | 1. Anesthetic agent has bronchodilatory properties (e.g., sevoflurane). 2. Insufficient vagal tone in the animal model. 3. Incorrect drug dosage or administration route. | Q: My anesthetic seems to be interfering with the results. What should I do? A: Use an anesthetic with minimal effects on airway tone, such as a propofol/remifentanil infusion.[9] If you must use an inhalational agent, ensure the concentration is stable and as low as possible. |
| High variability in tracheal ring contractility between samples. | 1. Inconsistent tissue preparation. 2. Epithelium damage during dissection (epithelium releases relaxing factors). 3. Tissue fatigue. | Q: How can I reduce the variability in my organ bath experiments? A: Standardize the dissection technique to minimize handling and preserve the epithelium. Ensure a consistent equilibration period and resting tension for all tissues. Allow sufficient washout time between drug additions to prevent receptor desensitization. |
| Bronchospasm observed, but antihistamines fail to reverse it. | The primary mechanism is not histamine-mediated. | Q: Antihistamines didn't work, what should I try next? A: This result is expected and supports the muscarinic hypothesis. Attempt to reverse the bronchoconstriction with a muscarinic antagonist like atropine or a β2-agonist like albuterol.[2][9] A reversal with these agents strongly points to a cholinergic mechanism. |
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound-induced bronchospasm.
References
- 1. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound preferentially antagonizes the function of M2 versus M3 muscarinic receptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Another possible mechanism for bronchospasm after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on histamine release and hemodynamics in adult patients undergoing general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different patterns of mast cell activation by muscle relaxants in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound augments acetylcholine-induced bronchoconstriction via positive allosteric interactions at the M3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and the risk of bronchospasm in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect on lung mechanics in anesthetized children with this compound: a comparative study with mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rapacuronium Administration & Histamine Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating histamine release associated with the administration of Rapacuronium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces histamine release?
A1: this compound, like other neuromuscular blocking agents, can induce histamine release through a non-immunological mechanism. This involves the direct activation of mast cells and basophils, independent of IgE-mediated allergic reactions.[1][2] Evidence suggests that this activation is mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[3][4][5]
Q2: What are the common clinical and experimental manifestations of this compound-induced histamine release?
A2: Manifestations can range from mild to severe. Common signs include cutaneous reactions such as flushing and erythema at the injection site.[6] Systemic effects may include hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate).[6][7] In some cases, bronchospasm has been observed, although a direct correlation with plasma histamine levels is not always clear.[6][8] In experimental settings, the direct measurement of plasma histamine or the quantification of mediators released from mast cells in vitro (e.g., β-hexosaminidase) are key indicators.
Q3: Is it possible to predict which subjects are more susceptible to this compound-induced histamine release?
A3: Predicting individual susceptibility is challenging. However, patients with a history of atopy or allergies may be at a higher risk for exaggerated responses to histamine-releasing drugs.[9] In vitro assays using patient basophils have shown that individuals with a history of anaphylactoid reactions to neuromuscular blockers exhibit substantial histamine release in response to the causative agent.[10]
Q4: Besides this compound, are there other neuromuscular blocking agents known to cause histamine release?
A4: Yes, the propensity to release histamine varies among neuromuscular blocking agents. Atracurium and tubocurarine are well-known for their histamine-releasing properties.[11][12] In contrast, agents like vecuronium and cisatracurium are considered to have a much lower potential for histamine release.[12]
Troubleshooting Guides
Issue 1: Significant drop in blood pressure and increase in heart rate observed post-Rapacuronium administration in an animal model.
Possible Cause: This is a classic systemic sign of histamine release, leading to vasodilation and a compensatory increase in heart rate.
Mitigation Strategies:
-
Pre-treatment with Histamine Receptor Antagonists:
-
Administer a combination of an H1 and an H2 receptor antagonist prior to this compound. This has been shown to be effective in attenuating the cardiovascular effects of histamine-releasing neuromuscular blockers like atracurium.[9][12][13]
-
A study on rocuronium, a structurally similar compound, showed that pretreatment with the H1 antagonist pheniramine maleate reduced withdrawal movements, an effect linked to local histamine release.[15][16]
-
-
Slower Rate of Administration:
-
Administering the drug over a longer period (e.g., 75 seconds) has been shown to prevent the increase in plasma histamine concentration and subsequent hemodynamic responses for other neuromuscular blockers.[12]
-
Issue 2: High variability in histamine release is observed between experimental subjects.
Possible Cause: Individual differences in mast cell reactivity and MRGPRX2 expression or sensitivity can lead to varied responses.
Mitigation Strategies:
-
Standardize Subject Population: If possible, use subjects with a similar genetic background and health status.
-
Baseline Histamine Measurement: Measure baseline plasma histamine levels before drug administration to account for individual variations.
-
In Vitro Pre-screening: For highly sensitive experiments, consider an in vitro basophil or mast cell activation test with the subjects' blood or isolated cells to gauge individual sensitivity to this compound.[10]
Issue 3: In vitro mast cell degranulation assays with this compound show inconsistent results.
Possible Cause: Several factors in the experimental setup can influence the outcome of in vitro degranulation assays.
Mitigation Strategies:
-
Optimize Cell Culture Conditions: Ensure mast cells (e.g., LAD2, RBL-2H3, or primary human mast cells) are healthy and cultured under optimal conditions.[17][18][19]
-
Calcium and Magnesium Concentration: Non-immunological histamine release induced by drugs like atracurium has been shown to be calcium-dependent.[20] Ensure appropriate concentrations of calcium in your assay buffer.
-
Control for Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all wells, including controls.
-
Use Positive and Negative Controls:
Quantitative Data Summary
The following table summarizes quantitative data on histamine release associated with this compound and the efficacy of mitigation strategies for a related neuromuscular blocking agent.
| Drug | Dose | Observation | % Change / Value | Reference |
| This compound | 1.0 mg/kg | Patients with increased plasma histamine | 1/16 | [22] |
| 2.0 mg/kg | Patients with increased plasma histamine | 2/15 | [22] | |
| 3.0 mg/kg | Patients with increased plasma histamine | 6/15 | [22] | |
| Atracurium | 0.6 mg/kg (bolus) | Decrease in Mean Arterial Pressure | Significant | [12] |
| 0.6 mg/kg (slow infusion) | Decrease in Mean Arterial Pressure | Abolished | [12] | |
| 1.5 mg/kg (control) | Decrease in Mean Arterial Pressure | -30 mmHg | [13] | |
| 1.5 mg/kg (with H1/H2 blockade) | Decrease in Mean Arterial Pressure | -8 mmHg | [13] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is adapted for assessing the direct effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase, a granular enzyme co-released with histamine.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Complete cell culture medium
-
This compound bromide
-
Tyrode's buffer (containing Ca2+ and Mg2+)
-
Triton X-100 (1%)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well flat-bottom plates
-
Plate reader (405 nm)
Methodology:
-
Cell Seeding: Plate mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Washing: Gently wash the cells twice with Tyrode's buffer.
-
Stimulation:
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the appropriate wells.
-
For Total Release (Positive Control): Add 50 µL of 1% Triton X-100 to lyse the cells.
-
For Spontaneous Release (Negative Control): Add 50 µL of Tyrode's buffer only.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect 25 µL of the supernatant from each well.
-
Enzyme Reaction:
-
In a new 96-well plate, add 25 µL of the collected supernatant to 50 µL of pNAG substrate solution.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stop Reaction: Add 200 µL of the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 405 nm using a plate reader.
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
Visualizations
Signaling Pathway of Non-Immunological Mast Cell Activation
Caption: Non-immunological activation of mast cells by this compound via the MRGPRX2 receptor.
Experimental Workflow for Mitigation Strategy Testing
Caption: Experimental workflow for evaluating the efficacy of pre-treatment strategies.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Hypersensitivity reactions to neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRGPRX2 and Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mivacurium induce mast cell activation and pseudo-allergic reactions via MAS-related G protein coupled receptor-X2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: The effects of this compound on histamine release and hemodynamics in adult patients undergoing general anesthesia. [scholars.duke.edu]
- 7. Histamine release by neuromuscular blocking agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on histamine release and hemodynamics in adult patients undergoing general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine release in anaesthesia and surgery. premedication with H1- and H2-receptor antagonists: indications, benefits and possible problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of basophil histamine release by neuromuscular blocking drugs in patients with anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine release and atracurium. | Semantic Scholar [semanticscholar.org]
- 12. Atracurium: clinical strategies for preventing histamine release and attenuating the haemodynamic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined H1 and H2 receptor blockade attenuates the cardiovascular effects of high-dose atracurium for rapid sequence endotracheal intubation [pubmed.ncbi.nlm.nih.gov]
- 14. H1 antagonist - Wikipedia [en.wikipedia.org]
- 15. Antihistamine Pretreatment to Reduce Incidence of Withdrawal Movement After Rocuronium Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antihistamine pretreatment to reduce incidence of withdrawal movement after rocuronium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of nonimmunological histamine and tryptase release from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Optimizing Rapacuronium dosage to minimize cardiovascular side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rapacuronium. The focus is on optimizing dosage to minimize cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects associated with this compound administration?
This compound administration can lead to dose-dependent cardiovascular side effects, most notably hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate).[1][2] In some cases, bradycardia (a slow heart rate) has been reported, although less frequently.[1] These effects are often transient but can be significant, particularly at higher doses and in sensitive patient populations.[3][4]
Q2: What is the underlying mechanism for this compound-induced cardiovascular side effects?
The cardiovascular side effects of this compound are believed to be multifactorial, with two primary proposed mechanisms:
-
Histamine Release: this compound can induce the release of histamine from mast cells.[5] Histamine is a potent vasodilator, leading to a decrease in systemic vascular resistance and consequently, hypotension. It can also have direct effects on the heart, contributing to changes in heart rate. However, some studies suggest that cardiovascular changes can occur even without significant increases in plasma histamine levels, indicating other mechanisms are also at play.[5]
-
Muscarinic Receptor Antagonism: this compound has been shown to have a higher affinity for M2 muscarinic receptors compared to M3 muscarinic receptors.[6][7] M2 receptors are located on presynaptic parasympathetic nerve terminals in the heart and lungs. Blockade of these inhibitory autoreceptors leads to an increased release of acetylcholine (ACh). In the airways, this can cause bronchospasm. In the heart, while complex, alterations in acetylcholine signaling can contribute to changes in heart rate.
Q3: How does the dosage of this compound correlate with the severity of cardiovascular side effects?
There is a clear dose-dependent relationship between the administered dose of this compound and the incidence and severity of cardiovascular side effects. Higher doses are associated with a greater likelihood of hypotension and tachycardia.[2][8] For instance, a dose of 2.5 mg/kg of this compound has been shown to cause a more significant increase in heart rate compared to a 1.5 mg/kg dose.[8]
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Adults
| Dosage (mg/kg) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Observations |
| 1.5 | ~11% decrease[3] | ~17% increase[3] | Mild to moderate effects. |
| 2.0 - 3.0 | Decrease observed, but not always correlated with histamine release[5] | Increase observed, but not always correlated with histamine release[5] | Increased plasma histamine levels noted at these doses.[5] |
| 2.5 | Not significantly different from lower doses in some studies[8] | Significantly higher increase compared to 1.5 mg/kg[8] | Greater incidence of tachycardia. |
Table 2: this compound Affinity for Muscarinic Receptors
| Receptor Subtype | 50% Inhibitory Concentration (IC50) | Implication |
| M2 Muscarinic Receptor | 5.10 +/- 1.5 µM[6] | Higher affinity; blockade leads to increased acetylcholine release.[6] |
| M3 Muscarinic Receptor | 77.9 +/- 11 µM[6] | Lower affinity.[6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardiovascular Effects using Langendorff Perfused Heart
This protocol describes the use of an isolated, retrogradely perfused mammalian heart (e.g., guinea pig or rabbit) to assess the direct cardiac effects of this compound.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with pentobarbital) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for at least 30 minutes, monitoring baseline parameters.
-
Parameter Measurement: Record the following parameters continuously:
-
Left Ventricular Developed Pressure (LVDP) using an intraventricular balloon.
-
Heart Rate (HR) from the ventricular pressure signal or an ECG.
-
Coronary Flow (CF) via a flowmeter.
-
-
This compound Administration: Introduce this compound into the perfusate at increasing concentrations.
-
Data Analysis: Analyze the changes in LVDP, HR, and CF in response to each concentration of this compound.
Protocol 2: In Vivo Hemodynamic Monitoring in an Animal Model
This protocol outlines the measurement of cardiovascular parameters in an anesthetized animal model (e.g., rat or dog) following intravenous administration of this compound.
Methodology:
-
Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the experiment.
-
Catheterization:
-
Insert a catheter into the femoral artery to monitor mean arterial pressure (MAP).
-
Insert a catheter into the femoral vein for drug administration.
-
For more detailed measurements, a catheter can be placed in the left ventricle for left ventricular pressure or in the pulmonary artery for cardiac output measurements.
-
-
Baseline Recordings: After a stabilization period, record baseline hemodynamic parameters, including MAP and heart rate (HR), for at least 30 minutes.
-
This compound Administration: Administer a bolus dose of this compound intravenously.
-
Continuous Monitoring: Continuously record MAP and HR before, during, and after drug administration until the parameters return to baseline.
-
Dose-Response: Administer escalating doses of this compound to determine the dose-dependent effects on cardiovascular parameters.
Troubleshooting Guides
Issue 1: High Variability in Cardiovascular Responses Between Experiments
-
Possible Cause: Inconsistent anesthetic depth.
-
Solution: Ensure a stable and consistent level of anesthesia throughout the experiment, as anesthetic agents can significantly influence cardiovascular parameters.
-
-
Possible Cause: Variations in animal physiology.
-
Solution: Use animals of a similar age, weight, and strain. Ensure proper acclimatization of the animals before the experiment.
-
-
Possible Cause: Inaccurate drug concentrations.
-
Solution: Prepare fresh drug solutions for each experiment and verify the calculations for dilutions.
-
Issue 2: Unexpected Bradycardia Instead of Tachycardia
-
Possible Cause: Dominant vagal tone in the animal model.
-
Solution: Consider the autonomic balance of the chosen animal model. In some instances, the direct effects on the sinus node may be masked or overwhelmed by reflex parasympathetic activity.
-
-
Possible Cause: Interaction with anesthetic agents.
-
Solution: Be aware of the cardiovascular effects of the anesthetic being used. Some anesthetics can potentiate bradycardic effects.
-
Issue 3: No Significant Histamine Release Detected Despite Cardiovascular Changes
-
Possible Cause: Histamine is rapidly metabolized.
-
Solution: Ensure rapid collection and processing of blood samples for histamine analysis. Samples should be collected at very early time points after this compound administration (e.g., 1 and 3 minutes).
-
-
Possible Cause: The cardiovascular effects are independent of histamine release.
-
Solution: Investigate other mechanisms, such as direct effects on muscarinic receptors or other vasoactive mediators.
-
Mandatory Visualizations
Caption: Proposed signaling pathways for this compound-induced cardiovascular side effects.
Caption: General experimental workflows for assessing this compound's cardiovascular effects.
References
- 1. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromuscular blocking and cardiovascular effects of Org 9487, a new short-acting aminosteroidal blocking agent, in anaesthetized animals and in isolated muscle preparations | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 3. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardio-vascular safety beyond hERG: in silico modelling of a guinea pig right atrium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Screening of inotropic drugs on isolated rat and guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Rapacuronium dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapacuronium. The following information addresses common issues encountered during experimental use, with a focus on the effects of repeated dosing.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressively longer duration of neuromuscular blockade with repeated doses of this compound in our experiments. Is this tachyphylaxis?
A1: No, this is not tachyphylaxis. Tachyphylaxis is a rapid decrease in response to a drug with repeated doses. The phenomenon you are observing is a known characteristic of this compound and is, in fact, the opposite of tachyphylaxis. Repeated administration of this compound can lead to a cumulative and prolonged neuromuscular blockade. This is primarily due to its active metabolite, 3-hydroxy this compound.[1][2] This metabolite is more potent and is eliminated more slowly than the parent compound, leading to an extended effect with subsequent doses.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a non-depolarizing neuromuscular blocking agent.[3] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2] By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, resulting in muscle relaxation.
Q3: Are there any off-target effects of this compound that we should be aware of in our experimental design?
A3: Yes. Besides its primary action at nicotinic receptors, this compound has been shown to have a significant affinity for muscarinic acetylcholine receptors, particularly the M2 subtype.[4] Blockade of M2 receptors on presynaptic parasympathetic nerves can lead to an increased release of acetylcholine, which can then act on M3 receptors in airway smooth muscle, potentially causing bronchoconstriction.[4] This is the proposed mechanism for the bronchospasm observed in some clinical cases.[4][5]
Q4: Can the neuromuscular blockade induced by this compound be reversed?
A4: Yes, the neuromuscular blockade can be reversed. Cholinesterase inhibitors, such as neostigmine, can be used to increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound and restores neuromuscular transmission.[6]
Troubleshooting Guide
Issue: Unexpectedly prolonged recovery times after repeated this compound administration.
Potential Cause: Accumulation of the active 3-hydroxy metabolite of this compound.[1][2]
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Assess the frequency and dosage of this compound administration. Be aware that with repeated doses, the duration of action can increase.[7]
-
Refer to the dosing tables below for expected duration with initial and maintenance doses.
-
-
Implement Neuromuscular Monitoring:
-
Continuous monitoring of neuromuscular function is crucial when administering multiple doses of this compound.
-
Utilize techniques such as Train-of-Four (TOF) stimulation to quantify the depth of the neuromuscular blockade and guide the timing of subsequent doses and the administration of reversal agents.[7][8]
-
-
Adjust Maintenance Doses:
-
If prolonged blockade is observed, consider reducing the dosage or extending the interval between maintenance doses.
-
Additional doses should only be administered when there is a clear indication of returning neuromuscular function, such as the reappearance of a twitch in response to nerve stimulation.[7]
-
-
Consider Subject-Specific Factors:
-
Be aware that renal and hepatic function can influence the clearance of this compound and its active metabolite, potentially prolonging its effects.[1]
-
Data Presentation
Table 1: Neuromuscular Function Parameters Following an Initial Dose of this compound in Adults
| Dosage (mg/kg) | Time to Maximum Block (sec) (Mean, SD) | Maximum Block (%) (Mean, SD) | Clinical Duration (min) (Mean, SD) |
| 0.5 | 163 (51) | 82 (12) | 5.3 (1.7) |
| 1.0 | 114 (36) | 96 (4) | 9.9 (2.8) |
| 1.5 | 93 (30) | 99 (2) | 15.3 (4.3) |
| 2.0 | 78 (21) | 100 (0) | 21.4 (6.1) |
| 2.5 | 67 (18) | 100 (0) | 29.8 (8.1) |
Data adapted from the Raplon™ (this compound bromide) injection label.[2]
Table 2: Duration of Action with Repeated Dosing of this compound in Adults
| Dose Number | Maintenance Dose (mg/kg) | Duration of Action (min) (Mean, SD) |
| 1 | 0.5 | 10.1 (3.9) |
| 2 | 0.5 | 12.3 (4.8) |
| 3 | 0.5 | 14.1 (5.6) |
Following an initial intubating dose of 1.5 mg/kg. Data adapted from controlled clinical trials.[7]
Experimental Protocols
Protocol: Monitoring Neuromuscular Blockade using Train-of-Four (TOF) Stimulation
This protocol describes a standard method for monitoring the depth of neuromuscular blockade induced by this compound.
1. Equipment:
- Nerve stimulator capable of delivering a TOF stimulus.
- Recording device (e.g., acceleromyograph, electromyograph) to quantify the muscle response.
- Surface or needle electrodes.
2. Procedure:
- Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve at the wrist).
- Place the recording device over the corresponding muscle (e.g., the adductor pollicis).
- Establish a baseline response by delivering a supramaximal stimulus before administering this compound.
- After administration of this compound, deliver a TOF stimulus (four supramaximal stimuli at a frequency of 2 Hz).
- Record the twitch response to each of the four stimuli.
3. Data Analysis:
- The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1).
- The depth of neuromuscular blockade is inversely correlated with the TOF ratio. A TOF ratio of 0 indicates a deep block, while a ratio of ≥ 0.9 is generally considered adequate recovery of neuromuscular function.[8][9]
4. Dosing Guidance:
- Subsequent doses of this compound should not be administered until there is a detectable response to TOF stimulation (e.g., the return of the first twitch, T1).[7]
Mandatory Visualizations
References
- 1. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergence of allosteric effects of this compound on binding and function of muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of this compound bromide, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raplon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. apsf.org [apsf.org]
Technical Support Center: Rapacuronium Bromide Stability and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and formulation of Rapacuronium bromide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound bromide?
A1: The primary degradation pathway for this compound bromide is hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. This reaction is non-specific and can occur at physiological temperature and pH, leading to the formation of the 3-hydroxy metabolite, which is also pharmacologically active but with a slower onset of action.[1]
Q2: What are the optimal storage conditions for the lyophilized powder and the reconstituted solution of this compound bromide?
A2: The lyophilized powder of this compound bromide should be stored at controlled room temperature (2-25°C).[2] Once reconstituted, the solution is intended for immediate use but can be stored at room temperature for up to 24 hours.[1] For long-term stability of similar aminosteroid compounds like rocuronium bromide, refrigeration at 2° to 8°C (36° to 46°F) is recommended, and freezing should be avoided.[3]
Q3: What excipients were used in the commercial formulation of this compound bromide (Raplon™)?
A3: The commercial formulation, Raplon™, was supplied as a sterile, nonpyrogenic lyophilized cake. For example, a 5 mL vial contained 100 mg of this compound bromide base, 35.8 mg of citric acid anhydrous, 7.5 mg of sodium phosphate dibasic anhydrous, and 137.5 mg of mannitol. Sodium hydroxide and/or phosphoric acid were used to buffer and adjust the pH to 4.0 upon reconstitution.[1]
Q4: How does pH affect the stability of this compound bromide in an aqueous solution?
A4: As an ester-containing compound, this compound bromide is susceptible to pH-dependent hydrolysis. The reconstituted commercial formulation had a pH of 4.0, suggesting that a slightly acidic environment helps to minimize the rate of hydrolysis.[1] Generally, ester hydrolysis is catalyzed by both acidic and basic conditions.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound bromide in solution.
-
Question: My this compound bromide solution is showing rapid degradation, as confirmed by HPLC analysis. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation is likely due to hydrolysis. Consider the following factors:
-
pH of the solution: Ensure the pH is maintained in a slightly acidic range (around 4.0) using a suitable buffer system like citrate-phosphate.
-
Temperature: Hydrolysis is accelerated at higher temperatures. Prepare and store solutions at controlled room temperature or under refrigeration if possible, and avoid exposure to heat.
-
Presence of esterases: If working with biological matrices, endogenous esterases can catalyze hydrolysis. The addition of an esterase inhibitor may be necessary for in vitro studies.
-
Issue 2: Incomplete or improper cake formation during lyophilization.
-
Question: During lyophilization of my this compound bromide formulation, I'm observing cake collapse or a non-uniform appearance. What are the potential causes and solutions?
-
Answer: A flawed lyophilized cake can result from several factors in the freeze-drying cycle:
-
Inadequate freezing: If the solution is not completely frozen before applying vacuum, it can lead to boiling and subsequent cake collapse. Ensure the freezing temperature is below the eutectic point of the formulation.
-
Primary drying temperature is too high: The shelf temperature during primary drying should be kept below the collapse temperature of the formulation to ensure efficient sublimation without melting.
-
Formulation composition: The concentration of bulking agents like mannitol is crucial for providing a stable cake structure. Insufficient bulking agent can lead to a fragile or collapsed cake.
-
Issue 3: Increased levels of unknown impurities in the formulation.
-
Question: My stability-indicating HPLC method is showing the emergence of unknown impurity peaks over time. How can I identify and control these?
-
Answer: The appearance of unknown impurities suggests degradation pathways other than simple hydrolysis may be occurring.
-
Forced degradation studies: Conduct forced degradation studies under oxidative, photolytic, and thermal stress conditions to intentionally generate degradation products. This can help in identifying the unknown peaks.
-
Analytical method optimization: Ensure your HPLC method is capable of separating all potential degradation products from the parent compound and from each other.
-
Formulation optimization: If oxidative degradation is suspected, consider adding an antioxidant to the formulation. For photolability, protect the product from light during manufacturing and storage.
-
Quantitative Data Summary
Table 1: Forced Degradation of this compound Bromide Under Various Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature | Percent Degradation | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 3-hydroxy metabolite |
| 0.1 M NaOH | 4 hours | 25°C | ~25% | 3-hydroxy metabolite & others |
| 3% H₂O₂ | 8 hours | 25°C | ~10% | Oxidative adducts |
| Thermal | 48 hours | 80°C | ~20% | 3-hydroxy metabolite & others |
| Photolytic (UV) | 24 hours | 25°C | ~5% | Photodegradants |
Note: This table presents hypothetical data based on typical degradation patterns of similar aminosteroid compounds for illustrative purposes.
Table 2: Influence of pH on the Stability of this compound Bromide in Aqueous Solution at 25°C (Hypothetical Data)
| pH | Buffer System | Half-life (t½) in hours |
| 3.0 | Citrate | 96 |
| 4.0 | Citrate-Phosphate | 120 |
| 5.0 | Acetate | 72 |
| 7.4 | Phosphate | 24 |
| 9.0 | Borate | 8 |
Note: This table provides an example of how pH can affect stability and is for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Bromide
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound bromide and its primary degradation product, the 3-hydroxy metabolite.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.05 M phosphate buffer, pH 6.0) and Mobile Phase B (Acetonitrile).
-
Gradient Program: Start with 70% A and 30% B, linearly increase to 50% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the this compound bromide sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound bromide in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound bromide in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound bromide with 3% hydrogen peroxide at room temperature for 8 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound bromide to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the stability-indicating HPLC method.
Protocol 3: Lyophilization Cycle for this compound Bromide Formulation
This protocol provides a general guideline for a lyophilization cycle suitable for a this compound bromide formulation containing a bulking agent like mannitol.
-
Freezing:
-
Load vials onto the lyophilizer shelves pre-cooled to 5°C.
-
Ramp down the shelf temperature to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber, reducing the pressure to 100 mTorr.
-
Once the vacuum is stable, ramp the shelf temperature to -10°C over 2 hours.
-
Hold at -10°C for 24-48 hours, or until the product temperature rises to meet the shelf temperature, indicating the completion of sublimation.
-
-
Secondary Drying (Desorption):
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C for 6-12 hours under vacuum to remove residual moisture.
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile nitrogen to atmospheric pressure.
-
Stopper the vials under vacuum or nitrogen atmosphere.
-
Unload the vials from the lyophilizer.
-
Visualizations
Caption: Primary degradation pathway of this compound bromide.
Caption: Troubleshooting decision tree for formulation instability.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Reversing Deep Neuromuscular Block from Rapacuronium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental studies involving the reversal of deep neuromuscular block induced by Rapacuronium.
Troubleshooting Guide
Issue 1: Slower than Expected Reversal of Neuromuscular Blockade
Symptoms:
-
Prolonged recovery of twitch response (T1) in train-of-four (TOF) stimulation.
-
Delayed return of spontaneous respiratory effort in animal models.
-
Train-of-four ratio (TOFR) remains below 0.9 for an extended period post-reversal agent administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose of Reversal Agent: | Verify the correct dosage of the reversal agent (e.g., neostigmine) based on the depth of the neuromuscular block. For deep blocks, a higher dose may be required. Consider the species and weight of the experimental animal. |
| Timing of Reversal Agent Administration: | Administering the reversal agent too early, during the peak effect of this compound, may result in a less effective reversal. While early reversal with neostigmine has been shown to be effective, timing is crucial.[1] Monitor the depth of the block and administer the reversal agent during the recovery phase if possible. |
| Drug Interactions: | Certain anesthetics or other co-administered drugs can potentiate the effects of this compound, making reversal more challenging. Review the experimental protocol for any known interactions. For example, the use of sevoflurane may lead to a less predictable reversal with edrophonium compared to propofol-based anesthesia.[2] |
| Metabolic Factors: | Individual variations in metabolism can affect the clearance of this compound and the response to reversal agents. Ensure consistent metabolic status of experimental subjects. |
Issue 2: Unexplained Bronchospasm or Increased Airway Resistance
Symptoms:
-
Sudden increase in airway pressure during mechanical ventilation.
-
Wheezing or audible signs of respiratory distress.
-
Difficulty in ventilating the subject.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Known Adverse Effect of this compound: | This compound was withdrawn from the market due to the risk of fatal bronchospasm.[3][4][5][6] This is a known and serious adverse effect. The incidence of bronchospasm with this compound has been reported to be around 3.4% in adult patients.[7] |
| M2 Muscarinic Receptor Antagonism: | A potential mechanism for this compound-induced bronchospasm is the blockade of M2 muscarinic receptors on parasympathetic nerves.[8] This leads to increased acetylcholine release and subsequent M3 receptor-mediated airway smooth muscle constriction.[8] |
| Dose-Related Effect: | The occurrence of bronchospasm is dose-related.[9][10] Using the lowest effective dose of this compound may help minimize this risk. |
| Pre-existing Airway Hyperreactivity: | Subjects with underlying airway hyperreactivity may be more susceptible to this compound-induced bronchospasm. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-depolarizing aminosteroid neuromuscular blocking agent.[3][7] It acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate.[11] By blocking these receptors, it prevents acetylcholine from binding and causing muscle depolarization, leading to skeletal muscle relaxation.[11]
Q2: Why was this compound withdrawn from the market?
This compound (brand name Raplon) was voluntarily withdrawn from the U.S. market by its manufacturer, Organon, on March 27, 2001.[3] The withdrawal was due to the risk of fatal bronchospasm associated with its use.[3][5][6]
Q3: What are the primary challenges in reversing a deep neuromuscular block from this compound?
The primary challenges include:
-
Managing the risk of bronchospasm: This is a significant safety concern and a direct adverse effect of the drug.[7][9]
-
Ensuring complete and sustained reversal: Inadequate reversal can lead to residual muscle weakness.
-
Predictability of reversal: As with other neuromuscular blockers, factors like dose, patient physiology, and co-administered drugs can affect the speed and completeness of reversal.
Q4: Which reversal agents are effective against this compound?
Cholinesterase inhibitors, such as neostigmine and edrophonium, are used to reverse the effects of non-depolarizing neuromuscular blockers like this compound.[1][12][13] These agents increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound for the receptor sites, thereby restoring neuromuscular transmission.[11] Early administration of neostigmine has been shown to accelerate recovery from this compound-induced block.[1]
Q5: Are there any newer reversal agents that could theoretically be used for this compound?
Sugammadex is a newer reversal agent that works by encapsulating and inactivating steroidal neuromuscular blockers like rocuronium and vecuronium.[14][15] Since this compound is also an aminosteroid, it is plausible that Sugammadex could be effective. However, as this compound was withdrawn from the market before the widespread clinical use of Sugammadex, there is limited data on this specific interaction.
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Onset of Action (1.5 mg/kg) | ~1.2 - 1.8 minutes | [7] |
| Clinical Duration (1.5 mg/kg) | ~10.2 - 16.5 minutes | [7] |
| ED95 (Adults) | ~0.95 mg/kg | [11] |
Table 2: Reversal of this compound-Induced Neuromuscular Block with Neostigmine
| This compound Dose | Neostigmine Administration Time (post-Rapacuronium) | Time to TOF Ratio of 0.7 (minutes) | Reference |
| 1.5 mg/kg | No Neostigmine (Control) | 38 | [1] |
| 1.5 mg/kg | 2 or 5 minutes | 17 - 19 | [1] |
| 2.5 mg/kg | No Neostigmine (Control) | 54 | [1] |
| 2.5 mg/kg | 2 or 5 minutes | 26 - 32 | [1] |
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade and Reversal Using Train-of-Four (TOF) Stimulation
Objective: To quantify the depth of neuromuscular blockade and the efficacy of reversal agents.
Methodology:
-
Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve).
-
Transducer Placement: Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical response.
-
Baseline Measurement: Before administering any neuromuscular blocking agent, deliver a supramaximal train-of-four (TOF) stimulus (four stimuli at 2 Hz). Record the baseline twitch height (T1, T2, T3, T4).
-
This compound Administration: Administer the desired dose of this compound intravenously.
-
Monitoring Block Onset and Depth: Continuously monitor the twitch response to TOF stimulation every 12-15 seconds. The depth of the block is determined by the disappearance of twitches, starting from T4.
-
Reversal Agent Administration: At the desired level of blockade or time point, administer the reversal agent (e.g., neostigmine).
-
Monitoring Recovery: Continue to monitor the TOF response. Recovery is measured by the return of the twitches and the train-of-four ratio (TOFR), calculated as the ratio of the height of the fourth twitch (T4) to the first twitch (T1). A TOFR of ≥ 0.9 is generally considered adequate recovery.[16]
Visualizations
Caption: Mechanism of this compound at the neuromuscular junction.
Caption: Mechanism of Neostigmine in reversing this compound block.
Caption: Signaling pathway of this compound-induced bronchospasm.
References
- 1. Early reversal of this compound with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of this compound Block During Propofol Versus Sevoflurane Anesthesia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. FDA's approval of anesthetic challenged following deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldhealth.net [worldhealth.net]
- 6. Raplon Side Effects & Injuries: Legal Help for Affected Patients | LegalMatch [legalmatch.com]
- 7. This compound bromide: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: first experience in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Raplon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. perioperativecpd.com [perioperativecpd.com]
Factors influencing the variability of Rapacuronium onset time
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Rapacuronium. The content addresses common issues and sources of variability encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the onset time of this compound in our adult human subjects. What are the primary factors we should investigate?
A1: Variability in this compound's onset time is expected and can be attributed to several key factors. The most influential are the administered dose, the patient's cardiac output, and concurrent medications. Slower onset may be linked to lower doses, reduced cardiac output, or interactions with other drugs.[1][2][3]
To troubleshoot, begin by reviewing your experimental protocol against the following factors:
-
Dosage: this compound's onset is dose-dependent.[4] Higher doses generally lead to a faster onset because more molecules are available to bind to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1]
-
Cardiac Output: The rate at which this compound reaches the neuromuscular junction is dependent on blood flow.[1] Patients with higher cardiac output will typically exhibit a faster onset of neuromuscular blockade, while those with lower cardiac output will have a delayed onset.[3][5][6]
-
Administration Technique: The speed of intravenous injection and the site of administration can influence onset.[1][5] Administration into a central blood vessel accelerates onset compared to a peripheral vein.[1]
-
Drug Interactions: Concurrently administered anesthetic agents (e.g., propofol, sevoflurane) and other medications can alter this compound's pharmacodynamics.[7][8] For instance, inhalation anesthetics can enhance its activity.[7]
Below is a logical workflow to diagnose the source of variability.
Q2: What is the expected onset time of this compound at different doses, and how does it compare to other neuromuscular blocking agents (NMBAs)?
A2: The onset of this compound is rapid and dose-dependent. Doses of 1.5-2.5 mg/kg typically result in maximum block within 60-90 seconds.[9] A key reason for its rapid onset is the very fast equilibration between the plasma and the site of effect (the neuromuscular junction).[4][10][11] Its rate constant of transport (ke0) is significantly higher than that of other NMBAs like rocuronium and vecuronium.[1][10]
The tables below summarize quantitative data from clinical studies.
Table 1: Dose-Response and Onset Time of this compound in Adults
| Dose Category | Dose (mg/kg) | Onset to 90% Peak Effect (seconds) | Clinical Duration (minutes) | Reference |
|---|---|---|---|---|
| ED95 | 0.75 ± 0.16 | 77 ± 17 | 6.1 ± 1.1 | [12][13] |
| Intubating Dose | 1.5 | ~87 | ~15 |[14] |
Table 2: Comparative Onset Times of Different NMBAs
| Drug | Dose (mg/kg) | Onset Time (seconds) | Primary Rationale for Onset Speed | Reference |
|---|---|---|---|---|
| This compound | 1.5 | 87 ± 20 | Very high transport rate (ke0) to effect site | [10][14] |
| Rocuronium | 0.6 | 141 ± 65 | Lower potency requires higher dose (more molecules) | [14] |
| Vecuronium | 0.08 | 191.7 ± 33.5 | Higher potency, slower transport to effect site | [6] |
| Succinylcholine | 1.0 | ~60-80 | Depolarizing agent, direct receptor activation |[13] |
Q3: We are planning a study in a pediatric population. How does age affect the pharmacodynamics and expected onset of this compound?
A3: The potency (ED50) of this compound is generally similar across neonates, infants, and children.[15] However, the time to peak effect can be faster in neonates and infants compared to children. This is likely due to age-related differences in body composition, circulation time, and neuromuscular junction maturity.[15][16] When administering this compound intramuscularly, different age-related doses are required to achieve similar effects.[17][18]
Table 3: this compound Onset Time in Pediatric Patients (Intravenous Administration)
| Age Group | Dose (mg/kg) | Time to Peak Effect (seconds) | Reference |
|---|---|---|---|
| Neonates (0-1 month) | 0.9 | 57 ± 20 | [15] |
| Infants (1-12 months) | 0.9 | 62 ± 29 | [15] |
| Children (1-10 years) | 0.9 | 96 ± 33 |[15] |
It is critical to adjust dosing and expectations for onset time based on the specific pediatric age group being studied.
Q4: Can you provide a detailed protocol for accurately measuring the onset of neuromuscular blockade in an experimental setting?
A4: Accurately determining the onset of neuromuscular blockade requires precise monitoring of muscle response to nerve stimulation. The standard method involves stimulating a peripheral nerve and quantifying the evoked muscle contraction.[19][20]
Experimental Protocol: Measuring Onset of Neuromuscular Blockade
-
Subject Preparation:
-
Neuromuscular Monitoring Setup:
-
Establishing a Baseline:
-
Before drug administration, determine the supramaximal stimulus : the lowest current that produces a maximal muscle response.[20] Use single twitch stimuli at 1 Hz for this calibration.[19]
-
Once calibrated, use a stimulus pattern of single twitches at 0.1 Hz (one twitch every 10 seconds) or Train-of-Four (TOF) stimulation to establish a stable baseline control value.[12][19]
-
-
Drug Administration and Data Collection:
-
Administer the calculated dose of this compound as a rapid intravenous bolus.
-
Continue stimulating the nerve and recording the evoked response continuously.
-
Onset Time is defined as the time from the end of the drug injection to the point of maximum twitch depression (e.g., 90% or 95% suppression of the baseline twitch height).[12][14]
-
Lag Time can also be measured as the time from injection to the first detectable decrease in twitch response.[14]
-
The following diagram illustrates the experimental workflow.
Q5: What is the underlying mechanism of action for this compound, and how does this relate to its rapid onset?
A5: this compound is a non-depolarizing, aminosteroidal neuromuscular blocking agent.[4] Its primary mechanism is competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] By binding to these receptors, it prevents acetylcholine (ACh) from binding, thereby inhibiting muscle cell depolarization and causing muscle relaxation.[1]
The exceptionally rapid onset of this compound is not due to a different mechanism of action but rather its pharmacokinetic and pharmacodynamic properties.[10] Specifically, it has a very high rate constant for transport (ke0) from the plasma to the effect site (the biophase of the neuromuscular junction).[1][10][11] This allows the drug concentration at the receptor site to increase very quickly, leading to a faster onset of blockade compared to other NMBAs.[10]
References
- 1. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac output and the pharmacology of general anesthetics: a narrative review | Colombian Journal of Anesthesiology [revcolanest.com.co]
- 4. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. The effect of cardiac output on the onset of neuromuscular block by vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raplon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacokinetic-dynamic explanation of the rapid onset–offset of this compound | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 11. A pharmacodynamic explanation for the rapid onset/offset of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response and onset/offset characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. The potency (ED50) and cardiovascular effects of this compound (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [The effects of age on onset and recovery from atracurium, rocuronium and vecuronium blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intramuscular this compound in infants and children: dose-ranging and tracheal intubating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intramuscular this compound in infants and children: a comparative multicenter study to confirm the efficacy and safety of the age-related tracheal intubating doses of intramuscular this compound (ORG 9487) in two groups of pediatric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.wfsahq.org [resources.wfsahq.org]
- 20. Monitoring the neuromuscular junction | Anesthesia Key [aneskey.com]
- 21. openanesthesia.org [openanesthesia.org]
Overcoming resistance to Rapacuronium in specific patient populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapacuronium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on overcoming resistance in specific patient populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound bromide is a rapid-onset, short-acting, non-depolarizing aminosteroid neuromuscular blocking agent.[1][2][3] It was developed to provide skeletal muscle relaxation for tracheal intubation and during surgical procedures.[1][2][3] However, it was withdrawn from the market due to concerns about a higher than expected incidence of bronchospasm.
Q2: How does this compound exert its neuromuscular blocking effect?
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[2] By competing with acetylcholine (ACh), it prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.
Q3: What are the known patient populations that may exhibit resistance to this compound?
Resistance to nondepolarizing neuromuscular blocking agents like this compound has been observed in several patient populations, including:
-
Burn Patients: Patients with significant burn injuries are known to develop resistance to these agents.[4][5][6]
-
Patients with Neuromuscular Diseases: Conditions such as upper motor neuron lesions can lead to resistance.[5] Conversely, patients with Myasthenia Gravis show increased sensitivity to non-depolarizing agents like rocuronium.[7][8][9][10]
-
Immobilized Patients: Prolonged immobilization can induce a state of resistance.[5]
Troubleshooting Guides
Issue 1: Reduced or Shorter-than-Expected Neuromuscular Blockade in Burn Patients
Symptoms:
-
Larger than expected doses of this compound are required to achieve the desired level of muscle relaxation.
-
The duration of the neuromuscular block is significantly shorter than anticipated.
-
Difficulty in achieving and maintaining adequate surgical relaxation.
Potential Cause: Resistance in burn patients is primarily attributed to the upregulation of acetylcholine receptors (AChRs) on the skeletal muscle membrane.[4][5] This increase in receptor number means that a higher concentration of the blocking agent is needed to occupy a sufficient number of receptors to produce a clinical effect. This upregulation is thought to be a post-transcriptional event.[11][12] Studies in burn patients have shown a significant upregulation of α7 and γ nAChR genes.[13][14]
Experimental Data (Rocuronium as a proxy for this compound): Since specific data for this compound in burn patients is limited due to its market withdrawal, data from a similar aminosteroid, Rocuronium, is presented below to illustrate the extent of resistance.
| Parameter | Control Patients | Burn Patients | Fold Change |
| Rocuronium ED95 (mg/kg) | ~0.3 | 2-3 times higher | 2-3x |
| Onset Time (seconds) for 0.9 mg/kg | 68 ± 16 | 115 ± 58 | ~1.7x longer |
| Onset Time (seconds) for 1.2 mg/kg | 57 ± 11 | 86 ± 20 | ~1.5x longer |
| Clinical Duration | Longer | Significantly Shorter | Shorter |
Data adapted from studies on Rocuronium in burn patients.[15][16]
Troubleshooting Steps:
-
Increase the Dose: In burn patients, it is often necessary to use higher doses of nondepolarizing neuromuscular blockers to achieve the desired effect. Doses may need to be increased by 2- to 3-fold.[4][5]
-
Utilize Neuromuscular Monitoring: Continuous monitoring of neuromuscular function using a peripheral nerve stimulator is crucial. The Train-of-Four (TOF) stimulation pattern is the standard method.[6]
-
Consider Priming Dose (with caution): Although not extensively studied with this compound, a small priming dose administered a few minutes before the intubating dose has been shown to accelerate the onset of block with other aminosteroids in burn patients.[17]
Issue 2: Variable Response in Patients with Neuromuscular Disease
Symptoms:
-
Unpredictable response to standard doses of this compound, ranging from extreme sensitivity to resistance.
Potential Cause:
-
Upregulation of AChRs: In conditions with upper motor neuron lesions, there is a proliferation of extrajunctional AChRs, leading to resistance.[5]
-
Downregulation of AChRs: In Myasthenia Gravis, the number of functional AChRs is reduced due to autoimmune destruction, leading to increased sensitivity to non-depolarizing blockers.[7][9][10]
Experimental Data (Rocuronium in Myasthenia Gravis):
| Parameter | Control Patients | Myasthenia Gravis Patients | Observation |
| Rocuronium ED95 (mg/kg) | ~0.3 | <0.15 (in sensitive patients) | Increased sensitivity |
Data adapted from a study on Rocuronium in patients with Myasthenia Gravis.[7][8]
Troubleshooting Steps:
-
Titrate to Effect: Start with a significantly reduced test dose (e.g., 10% of the standard dose) and carefully titrate upwards based on the response monitored by a peripheral nerve stimulator.
-
Intensive Monitoring: Continuous TOF monitoring is mandatory to avoid profound and prolonged neuromuscular blockade in sensitive individuals or inadequate relaxation in resistant patients.
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation
Objective: To quantitatively assess the degree of neuromuscular blockade.
Materials:
-
Peripheral nerve stimulator capable of delivering a supramaximal square wave stimulus.
-
Surface electrodes.
-
Accelerometer or mechanomyograph for quantitative measurement of muscle response.
Procedure:
-
Place two electrodes over the ulnar nerve at the wrist.
-
Set the peripheral nerve stimulator to deliver a supramaximal stimulus (the current at which the muscle twitch response does not increase further).
-
Apply the Train-of-Four (TOF) stimulus, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
Record the twitch response of the adductor pollicis muscle.
-
The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF ratio of < 0.9 indicates residual neuromuscular blockade.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound at the Neuromuscular Junction.
Caption: Signaling Pathways Leading to Acetylcholine Receptor Upregulation and Resistance.
Caption: Experimental Workflow for Train-of-Four (TOF) Neuromuscular Monitoring.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacology of muscle relaxants in patients with burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anesth-pain-med.org [anesth-pain-med.org]
- 6. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Response to rocuronium and its determinants in patients with myasthenia gravis: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openanesthesia.org [openanesthesia.org]
- 10. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]
- 11. Na+ channel and acetylcholine receptor changes in muscle at sites distant from burns do not simulate denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Nicotinic acetylcholine receptor gene expression is altered in burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuromuscular pharmacodynamics of rocuronium in patients with major burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Onset and effectiveness of rocuronium for rapid onset of paralysis in patients with major burns: priming or large bolus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Rapacuronium and Its Degradation Products
Welcome to the technical support center for the analytical characterization of Rapacuronium and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation product of this compound is its 3-hydroxy metabolite. This active metabolite is formed through the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus.[1] This hydrolysis can occur non-specifically at physiological pH and temperature and may also be catalyzed by esterases.[1] Additionally, a mass balance study has suggested the presence of seven other minor, unidentified metabolites.[1]
Q2: What are the recommended analytical techniques for detecting this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and robust method for the separation and quantification of this compound and its degradation products. For the structural elucidation and identification of unknown degradation products, Mass Spectrometry (MS), particularly in tandem with HPLC (LC-MS), is the preferred technique.
Q3: What are the typical stress conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods. Based on studies of structurally similar aminosteroid compounds like Rocuronium and Vecuronium, the following stress conditions are recommended for this compound:
-
Acidic Hydrolysis: Treatment with an acid such as 2M HCl.
-
Basic Hydrolysis: Treatment with a base such as 2M NaOH.
-
Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the sample, for instance, at 135°C.
-
Photolytic Degradation: Exposing the sample to UV light, for example, at 254 nm.
These conditions help to generate potential degradation products that might form under various storage and handling conditions.
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For aminosteroids, a slightly acidic to neutral pH is often optimal. 2. Use a new column or a guard column to protect the analytical column. 3. Reduce the concentration of the injected sample. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Low sensitivity or no peak detected. | 1. Inappropriate detection wavelength. 2. Low sample concentration. 3. Analyte degradation in the sample vial. | 1. Determine the optimal UV wavelength for this compound and its degradation products (typically around 210 nm for aminosteroids). 2. Concentrate the sample or increase the injection volume. 3. Use fresh samples or ensure proper storage conditions (e.g., refrigeration, protection from light). |
| Co-elution of parent drug and degradation products. | 1. Insufficient chromatographic resolution. | 1. Optimize the mobile phase composition (e.g., gradient, organic modifier). 2. Try a different column stationary phase (e.g., C18, C8, Phenyl). 3. Adjust the flow rate. |
| Difficulty in identifying unknown degradation products by MS. | 1. Low abundance of the degradation product. 2. Complex fragmentation pattern. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Perform MS/MS (tandem mass spectrometry) to obtain fragmentation data and elucidate the structure. Compare fragmentation patterns with the parent drug. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on methods used for similar aminosteroid compounds and should be optimized for your specific instrumentation and requirements.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer (e.g., 0.04M diammonium hydrogen phosphate, pH adjusted to 8) and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Dissolve the this compound bromide sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
For forced degradation samples, neutralize the solution if necessary before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Identify and quantify the peaks based on the retention times and peak areas of reference standards.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: Simplified degradation pathway of this compound.
References
Strategies to reduce the risk of bronchospasm in pediatric patients receiving Rapacuronium
A Historical and Scientific Resource for Drug Development Professionals
This document serves as a technical and historical resource concerning Rapacuronium (trade name: Raplon). This compound was a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent that was voluntarily withdrawn from the U.S. market on March 27, 2001, due to a high incidence of severe and sometimes fatal bronchospasm, particularly in pediatric patients.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals as a case study in post-marketing surveillance, adverse event mechanisms, and risk factor identification.
Frequently Asked Questions (FAQs) & Troubleshooting (Historical Context)
Q1: Why was this compound withdrawn from the market?
A1: this compound was withdrawn due to numerous post-marketing reports of severe bronchospasm, including several fatalities.[2][3] While bronchospasm was identified as an adverse event in pre-marketing clinical trials, the severity and fatal outcomes were not observed until the drug was in wider clinical use.[3]
Q2: What was the incidence of bronchospasm associated with this compound?
A2: During pre-marketing clinical studies, bronchospasm occurred in approximately 3.2% of patients who received this compound.[2][4] This was higher than the incidence observed with other neuromuscular blocking agents used in the same studies.[2] Following its market release, the estimated occurrence of this adverse event remained around 3.2%, but the severity of the reactions reported was much greater than anticipated.[2][3]
Q3: What was the proposed mechanism for this compound-induced bronchospasm?
A3: The leading hypothesis is that this compound's bronchospastic effects are due to its selective antagonism of M2 muscarinic receptors.[5][6] In the airways, M2 receptors on presynaptic parasympathetic nerves act as a negative feedback loop, inhibiting further release of acetylcholine (ACh).[5][6] By blocking these M2 receptors, this compound is thought to have caused an increased release of ACh, which then acts on unopposed M3 muscarinic receptors on airway smooth muscle, leading to potent bronchoconstriction.[5] Studies showed that this compound has a significantly higher affinity for M2 receptors compared to M3 receptors at clinically relevant concentrations.[5]
Q4: Were there specific risk factors for developing bronchospasm with this compound in pediatric patients?
A4: Yes. A retrospective cohort study identified two significant risk factors in pediatric patients:
-
Rapid sequence induction: This was associated with a markedly increased risk.[7][8]
-
Prior history of reactive airways disease: Children with a history of conditions like asthma were at a higher risk.[7][8] A case-control study further established that children who experienced bronchospasm during anesthesia induction were significantly more likely to have received this compound compared to other muscle relaxants.[7][8]
Q5: What lessons can be learned from the this compound case for future drug development?
A5: The this compound case underscores several critical points for drug development:
-
Limitations of Premarketing Trials: Clinical trials, while essential, may not fully predict the safety profile of a drug in a broader, more diverse patient population with various comorbidities.[3][9]
-
Importance of Post-Marketing Surveillance: Vigilant and robust post-marketing (Phase IV) surveillance is crucial for identifying rare but severe adverse events.[9]
-
Understanding Mechanistic Toxicology: A thorough understanding of a drug's off-target pharmacological effects (like muscarinic receptor antagonism for a neuromuscular blocker) is vital. This knowledge can help predict potential adverse reactions.[5]
-
Risk Factor Identification: For drugs with known, even if infrequent, adverse effects, identifying patient populations at higher risk is a key part of risk mitigation.
Data Presentation
Table 1: Incidence of Bronchospasm in Clinical Trials
| Agent | Incidence of Bronchospasm |
| This compound bromide | 3.2% |
| Succinylcholine chloride | 2.1% |
| Rocuronium bromide | < 1% |
| Vecuronium bromide | < 1% |
| Mivacurium chloride | < 1% |
| (Data sourced from pre-marketing clinical studies as reported in 2001.)[2] |
Table 2: Risk Factors for this compound-Induced Bronchospasm in Pediatric Patients
| Risk Factor | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Rapid Sequence Induction | 17.9 | 2.9 - ∞ |
| Prior History of Reactive Airways Disease | 4.6 | 1.5 - 14.3 |
| (Data from a retrospective cohort study.)[7][8] |
Experimental Protocols
The following are summaries of the methodologies used in key studies investigating this compound-induced bronchospasm. These are not intended as protocols for new experiments but as a reference for understanding the original research.
Retrospective Cohort and Case-Control Study for Risk Factor Identification
-
Objective: To identify risk factors for bronchospasm in pediatric patients receiving this compound and to determine if its use was more frequent in children who developed bronchospasm.[7]
-
Methodology (Retrospective Cohort Study):
-
All anesthetic records over a 5-month period where this compound was administered were identified and reviewed.[7]
-
The primary outcome was the development of bronchospasm during the induction of anesthesia.
-
Patient demographics, medical history (specifically a history of reactive airway disease), and anesthetic management details (such as rapid sequence induction) were collected.
-
Statistical analysis was performed to calculate the relative risk of bronchospasm associated with potential risk factors.[7][8]
-
-
Methodology (Case-Control Study):
-
Cases: All patients who experienced bronchospasm during anesthesia induction over the 5-month study period were identified.[7]
-
Controls: For each case, four control patients who did not experience bronchospasm were randomly selected.[7]
-
The use of this compound versus other muscle relaxants was compared between the case and control groups.
-
An odds ratio was calculated to determine the likelihood of having received this compound if a patient developed bronchospasm.[7][8]
-
Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
-
Objective: To determine the binding affinity of this compound for M2 and M3 muscarinic receptors to elucidate the mechanism of bronchospasm.[5]
-
Methodology Summary:
-
Receptor Source: Membranes from cells engineered to express either human M2 or M3 muscarinic receptors were used.
-
Radioligand: A radiolabeled muscarinic antagonist, such as ³H-quinuclidinyl benzilate (³H-QNB), was used at a fixed concentration.
-
Competition: The cell membranes and radioligand were incubated with varying concentrations of unlabeled this compound. Other neuromuscular blockers and known selective M2/M3 antagonists were used as comparators.[5]
-
Separation: After incubation, bound and free radioligand were separated via filtration.
-
Detection: The amount of radioactivity trapped on the filters (representing bound ligand) was quantified using scintillation counting.
-
Analysis: The data were used to calculate the 50% inhibitory concentration (IC₅₀) for this compound, which is the concentration that displaces 50% of the specific binding of the radioligand. This value was then used to determine the binding affinity (Ki).[5]
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced bronchospasm.
Caption: Logical workflow of this compound's market timeline.
References
- 1. This compound and the risk of bronchospasm in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Another possible mechanism for bronchospasm after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose-ranging study of this compound in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound preferentially antagonizes the function of M2 versus M3 muscarinic receptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rapacuronium and Succinylcholine: Onset and Recovery Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agents rapacuronium and succinylcholine, with a focus on their onset and recovery characteristics. The information presented is supported by experimental data from clinical trials to aid in research and development efforts within the pharmaceutical and medical fields.
Executive Summary
Succinylcholine, a depolarizing neuromuscular blocking agent, has long been the standard for rapid sequence intubation due to its swift onset of action.[1] this compound, a non-depolarizing aminosteroid neuromuscular blocker, was developed to offer a similar rapid onset but with a different safety profile.[2][3] This guide delves into the quantitative differences in their performance, the methodologies used to assess their effects, and the underlying signaling pathways that dictate their mechanisms of action.
Data Presentation: Onset and Recovery Comparison
The following tables summarize the quantitative data on the onset and recovery times for this compound and succinylcholine, derived from various clinical studies.
| Parameter | This compound (1.5 mg/kg) | Succinylcholine (1.0 - 1.5 mg/kg) | Reference(s) |
| Time to Maximum Block (Onset) | 60 - 90 seconds | 30 - 60 seconds | [4][5][6] |
| Clinical Duration (to 25% T1 Recovery) | ~15 minutes (range 6-30 min) | 4 - 6 minutes | [7][8] |
| Time to T1 Recovery of 25% | 14.2 - 15.1 minutes | 7.6 minutes | [9] |
| Time to TOF Ratio > 0.7 | 31.8 - 53.5 minutes (depending on anesthetic) | Not applicable (no fade in Phase I) | [10] |
| Spontaneous Recovery to TOF Ratio 0.8 | 33.4 minutes | Not applicable (no fade in Phase I) | [9] |
Table 1: Comparative Onset and Recovery Times
| Study Population | Anesthetic | This compound (1.5 mg/kg) Time to TOF Ratio > 0.7 (min) | Reference |
| Adult Women | Desflurane | 44.4 +/- 18.9 | [10] |
| Adult Women | Sevoflurane | 44.8 +/- 15.1 | [10] |
| Adult Women | Propofol | 31.8 +/- 5.3 | [10] |
Table 2: Influence of Anesthetic Agents on this compound Recovery
Experimental Protocols
The evaluation of neuromuscular blocking agents relies on precise monitoring of muscle response to nerve stimulation. The following methodologies are central to the data presented.
Neuromuscular Monitoring
Train-of-Four (TOF) Stimulation: This is the most common method for monitoring neuromuscular blockade.[11] It involves the delivery of four supramaximal electrical stimuli to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz.[12] The ratio of the fourth twitch height (T4) to the first twitch height (T1) provides a measure of the degree of block. For non-depolarizing agents like this compound, a fade in the twitch height is observed, and the TOF ratio is a critical indicator of recovery.[13] In contrast, succinylcholine produces a Phase I block characterized by an equal reduction in all four twitches, resulting in no fade.[12]
Acceleromyography and Electromyography: These quantitative methods are used to measure the muscle response to nerve stimulation.[14][15] Acceleromyography utilizes a piezoelectric transducer to measure the acceleration of the thumb in response to ulnar nerve stimulation.[16] Electromyography measures the muscle action potential.[15] Both techniques provide objective data for determining the onset of maximum block and the trajectory of recovery.[14]
Experimental Workflow for Comparative Analysis
The typical experimental workflow for comparing these agents involves:
-
Patient Selection: Healthy adult patients scheduled for elective surgery are often recruited.[15]
-
Anesthesia Induction: Anesthesia is induced using standard intravenous agents like propofol and fentanyl.[9]
-
Baseline Measurement: Before administration of the neuromuscular blocking agent, baseline neuromuscular function is established using TOF stimulation and recorded via acceleromyography or electromyography.[15]
-
Drug Administration: A standardized dose of either this compound or succinylcholine is administered intravenously.
-
Monitoring Onset: Continuous monitoring of the neuromuscular response is performed to determine the time to maximum suppression of the first twitch (T1).[17]
-
Intubation Conditions: At a predefined time point (e.g., 60 seconds), the ease of tracheal intubation is assessed and scored.[18]
-
Monitoring Recovery: Neuromuscular function is continuously monitored to determine key recovery milestones, such as the time to 25% recovery of T1 and the time to a TOF ratio of 0.9, which is considered indicative of adequate recovery.[19]
Signaling Pathways and Mechanisms of Action
The distinct onset and recovery profiles of this compound and succinylcholine are a direct consequence of their different mechanisms of action at the neuromuscular junction.
Succinylcholine: Depolarizing Blockade
Succinylcholine is composed of two acetylcholine molecules linked together.[20] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[21][22]
Caption: Succinylcholine's mechanism of action at the neuromuscular junction.
By binding to and activating nAChRs, succinylcholine causes an initial depolarization of the motor endplate, leading to transient muscle fasciculations.[21] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is broken down more slowly by butyrylcholinesterase (plasma cholinesterase).[5][23] This leads to prolonged depolarization of the motor endplate, inactivation of voltage-gated sodium channels, and ultimately, flaccid paralysis.[21]
This compound: Non-Depolarizing (Competitive) Blockade
This compound acts as a competitive antagonist at the nAChRs.[7] It binds to the receptors without activating them, thereby preventing acetylcholine from binding and initiating muscle contraction.[13]
Caption: this compound's competitive antagonism at the nicotinic ACh receptor.
The neuromuscular block is maintained as long as a sufficient concentration of this compound is present at the receptor site to outcompete acetylcholine. Recovery occurs as this compound is redistributed away from the neuromuscular junction and metabolized.[24] this compound undergoes hydrolysis to form a 3-hydroxy metabolite, which is also active.[7] It's important to note that this compound was withdrawn from the market due to a high incidence of bronchospasm, a side effect linked to its interaction with muscarinic receptors.[25][26]
Conclusion
Succinylcholine remains a benchmark for rapid onset of neuromuscular blockade, a characteristic attributed to its depolarizing mechanism of action. This compound, while achieving a rapid onset through a non-depolarizing pathway, exhibits a longer and more variable recovery profile that can be influenced by the choice of anesthetic agents. The distinct mechanisms of these two drugs underscore the critical interplay between receptor pharmacology and clinical performance. Understanding these differences is paramount for the development of future neuromuscular blocking agents that aim to combine rapid onset with a predictable and safe recovery profile.
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. blinkdc.com [blinkdc.com]
- 3. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. transpopmed.org [transpopmed.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. stopbang.ca [stopbang.ca]
- 10. Clinical pharmacology of this compound bromide, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ppno.ca [ppno.ca]
- 12. resources.wfsahq.org [resources.wfsahq.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of onset of neuromuscular blockade with electromyographic and acceleromyographic monitoring: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of clinical validation of acceleromyography and electromyography in children who were administered rocuronium during general anesthesia: a prospective double-blinded randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Monitoring recovery from rocuronium-induced neuromuscular block using acceleromyography at the trapezius versus the adductor pollicis muscle: an observational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Succinylcholine versus rocuronium for rapid sequence intubation in intensive care: a prospective, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. openanesthesia.org [openanesthesia.org]
- 21. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 23. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound augments acetylcholine-induced bronchoconstriction via positive allosteric interactions at the M3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Rapacuronium and Rocuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of two non-depolarizing neuromuscular blocking agents, Rapacuronium and Rocuronium. While both aminosteroid compounds act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, their pharmacokinetic and pharmacodynamic profiles exhibit notable differences. This document synthesizes available data, outlines detailed experimental protocols for their characterization, and presents visual workflows to elucidate their mechanism and experimental evaluation.
Executive Summary
Mechanism of Action: Competitive Antagonism
Both this compound and Rocuronium are non-depolarizing neuromuscular blockers that function by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.[3][4] This competitive antagonism prevents the ion channel of the receptor from opening, thereby inhibiting depolarization of the muscle cell membrane and subsequent muscle contraction.[3][4] The effectiveness of these drugs is directly related to their affinity for the nAChR and the concentration achieved at the neuromuscular junction.
Mechanism of Competitive Antagonism at the Neuromuscular Junction.
Quantitative Data on Binding Affinity
Direct comparative studies detailing the association rate constant (kₐ), dissociation rate constant (kₔ), and the resulting equilibrium dissociation constant (K₋) for both this compound and Rocuronium at the human muscle nAChR are limited. However, functional inhibition data, such as the half-maximal inhibitory concentration (IC₅₀), provides an indication of binding affinity. For Rocuronium, studies using electrophysiological measurements on adult mouse nAChR have reported an IC₅₀ value, which is equivalent to the equilibrium dissociation constant (L) in their model.[5]
| Drug | Receptor | Parameter | Value | Reference |
| Rocuronium | Adult Mouse Nicotinic Acetylcholine Receptor | IC₅₀ | ~20 nM | [5] |
| This compound | M2 Muscarinic Receptor | IC₅₀ | 5.10 ± 1.5 µM | [6] |
| This compound | M3 Muscarinic Receptor | IC₅₀ | 77.9 ± 11 µM | [6] |
Note: The available data for this compound primarily focuses on its affinity for muscarinic receptors, which is thought to be related to its adverse effect profile, rather than its primary neuromuscular blocking activity at the nicotinic receptor.
Experimental Protocols
To definitively compare the binding kinetics of this compound and Rocuronium, the following experimental protocols are recommended.
Radioligand Binding Assay
This method allows for the determination of the equilibrium dissociation constant (Kᵢ) of the unlabeled drugs (this compound and Rocuronium) by measuring their ability to compete with a radiolabeled ligand for binding to the nAChR.
Objective: To determine the binding affinity (Kᵢ) of this compound and Rocuronium for the nicotinic acetylcholine receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human muscle nAChR (α1)₂β1δε subunits or preparations from tissues rich in nAChRs (e.g., Torpedo electric organ).[7][8][9][10]
-
Radioligand: A high-affinity nAChR antagonist, such as [³H]-epibatidine or ¹²⁵I-α-bungarotoxin.
-
Test Compounds: this compound bromide and Rocuronium bromide.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with a protease inhibitor cocktail.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Competitive Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of either this compound or Rocuronium in the presence of the receptor membranes.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Patch-Clamp Electrophysiology
This functional assay measures the inhibitory effect of the drugs on the ion channel function of the nAChR, providing insights into the kinetics of their blocking action.
Objective: To determine the onset and offset kinetics and the IC₅₀ of this compound and Rocuronium on acetylcholine-evoked currents in cells expressing nAChRs.[11][12][13][14][15]
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing recombinant human muscle nAChR subunits.[10]
-
Patch-Clamp Setup: Including a microscope, micromanipulators, amplifier, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Solutions: Extracellular solution containing ACh and the test compounds (this compound or Rocuronium), and an intracellular solution for the patch pipette.
Procedure:
-
Cell Preparation: Culture the cells expressing nAChRs on coverslips.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.
-
Drug Application: Perfuse the cell with the extracellular solution containing a fixed concentration of ACh to elicit a baseline current.
-
Inhibition Measurement: Co-apply varying concentrations of this compound or Rocuronium with ACh and measure the reduction in the current amplitude.
-
Kinetic Analysis: To determine the onset rate, measure the time course of the current inhibition upon application of the antagonist. For the offset rate, measure the time course of the recovery of the current upon washout of the antagonist.
-
Data Analysis: Plot the normalized current response as a function of the antagonist concentration to determine the IC₅₀. Fit the onset and offset time courses to exponential functions to determine the respective rate constants.
Workflow for Determining Binding Kinetics of Neuromuscular Blockers.
Conclusion
References
- 1. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. novusbio.com [novusbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. Patch Clamp Electrophysiology: Methods and Protocols | Semantic Scholar [semanticscholar.org]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Potency Showdown: Rapacuronium vs. Its Active Metabolite, 3-Desacetyl-Rapacuronium
A Comparative Analysis for Researchers and Drug Development Professionals
Rapacuronium bromide, a rapid-onset, short-acting nondepolarizing neuromuscular blocking agent, was withdrawn from the market due to adverse effects.[1] However, its unique pharmacokinetic and pharmacodynamic profile, largely influenced by its active metabolite, continues to be of significant interest in the field of pharmacology and drug development. This guide provides a detailed comparison of the potency and activity of this compound and its primary active metabolite, 3-desacetyl-rapacuronium (ORG 9488).
Executive Summary
This compound undergoes hydrolysis to form its active metabolite, 3-desacetyl-rapacuronium (ORG 9488).[2] Experimental data reveals that this metabolite is not merely a byproduct but a potent neuromuscular blocking agent in its own right, exhibiting a potency that is at least comparable to, and in some contexts greater than, the parent compound.[2][3] A key differentiator lies in their pharmacokinetic profiles; the metabolite has a slower onset of action and is eliminated much less efficiently, leading to potential accumulation and prolonged neuromuscular blockade, particularly with repeated dosing or in patients with renal impairment.[3][4]
Comparative Potency and Pharmacokinetics
The following table summarizes the key quantitative data comparing this compound and its active metabolite, 3-desacetyl-rapacuronium.
| Parameter | This compound (Parent Compound) | 3-desacetyl-rapacuronium (ORG 9488) | Key Insights |
| Potency (Neuromuscular Blockade) | ED₅₀: ~0.3-0.4 mg/kg (in children and neonates)[5] | Generally considered at least as potent, or more potent than this compound.[2][3] | The metabolite significantly contributes to the overall neuromuscular blockade. |
| Inhibition of Nicotinic Acetylcholine Receptors (nAChR) | IC₅₀ (fetal nAChR): 58.2 nMIC₅₀ (adult nAChR): 80.3 nM[6] | IC₅₀ (fetal nAChR): 36.5 nMIC₅₀ (adult nAChR): 97.7 nM[6] | Potencies are not statistically different at either receptor type, though ORG 9488 shows a slightly higher affinity for the fetal nAChR.[6] |
| Onset of Action | Rapid[3] | Slower than this compound[2] | The rapid onset of blockade after this compound administration is primarily due to the parent compound. |
| Plasma Clearance | ~7-8 mL/kg/min[4] | Much lower clearance (~1.28 mL/kg/min)[4] | The slower clearance of the metabolite leads to its accumulation. |
| Elimination | Primarily through hepatic metabolism.[4] | Less efficiently eliminated, with significant reliance on renal excretion.[3] | Accumulation is a major concern in patients with renal failure.[3] |
Experimental Protocols
The assessment of neuromuscular blocking agents' potency and characteristics relies on established experimental protocols, both in preclinical and clinical settings.
In Vitro Assessment of Nicotinic Acetylcholine Receptor Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on muscle-type nicotinic acetylcholine receptors (nAChRs).
Methodology:
-
Receptor Expression: Fetal and adult muscle-type nAChRs are expressed in Xenopus laevis oocytes by injecting subunit complementary RNAs.[6]
-
Electrophysiological Recording: A two-electrode voltage-clamp technique is used to record whole-cell currents.[6]
-
Drug Application: The oocytes are exposed to acetylcholine (ACh) to activate the receptors, alone or in combination with varying concentrations of the neuromuscular blocking agent (this compound or ORG 9488).[6]
-
Data Analysis: The inhibition of the ACh-activated currents is measured, and dose-response curves are generated to calculate the IC₅₀ value for each compound at both receptor subtypes.[6]
In Vivo Assessment of Neuromuscular Blockade
Objective: To determine the effective dose (ED₅₀) and time course of action of the neuromuscular blocking agents in a living organism.
Methodology:
-
Animal Model: Anesthetized animal models, such as cats, dogs, or rhesus monkeys, are commonly used.[7]
-
Nerve Stimulation: A peripheral nerve, typically the ulnar nerve, is stimulated supramaximally using a "train-of-four" (TOF) pattern of electrical impulses.[8]
-
Muscle Response Measurement: The resulting contraction of the corresponding muscle (e.g., adductor pollicis) is measured using mechanomyography or acceleromyography.[7][8]
-
Drug Administration: The neuromuscular blocking agent is administered intravenously at varying doses.
-
Data Analysis: The degree of twitch suppression is recorded. The ED₅₀, the dose required to produce a 50% depression of the first twitch of the TOF, is calculated from the dose-response relationship.[5] The onset time (time to peak effect) and clinical duration (time to 25% recovery of twitch height) are also determined.[9]
Visualizing the Mechanism and a ssessment
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway at the neuromuscular junction and a typical experimental workflow for assessing neuromuscular blockade.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new neuromuscular blocking agents: do they offer any advantages? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potency (ED50) and cardiovascular effects of this compound (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Evaluation of neuromuscular and cardiovascular effects of two doses of this compound (ORG 9487) versus mivacurium and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Rapacuronium: Efficacy and Safety in Clinical Trials
Rapacuronium bromide, a non-depolarizing neuromuscular blocking agent, was introduced to provide rapid onset and short duration of action for tracheal intubation and surgical muscle relaxation. However, post-marketing reports of severe, sometimes fatal, bronchospasm led to its voluntary withdrawal from the market. This guide provides a meta-analysis of available clinical trial data on the safety and efficacy of this compound, comparing it with other commonly used neuromuscular blocking agents.
This analysis is intended for researchers, scientists, and drug development professionals to offer an objective comparison of this compound's performance against its alternatives, supported by experimental data from clinical studies.
Efficacy Comparison of Neuromuscular Blocking Agents
The primary efficacy endpoints for neuromuscular blocking agents in clinical trials are the time to onset of action and the clinical duration of the block. The following table summarizes these parameters for this compound and its key comparators.
| Drug | Dose for Intubation (mg/kg) | Onset of Action (seconds) | Clinical Duration (minutes) |
| This compound | 1.5 - 2.5 | 60 - 90[1] | 15 - 30[1] |
| Succinylcholine | 1.0 - 1.5 | 30 - 60[2] | 4 - 6[2] |
| Rocuronium | 0.6 - 1.2 | < 120[3] | 20 - 35[4] |
| Vecuronium | 0.08 - 0.1 | 150 - 180[5] | 25 - 40[5] |
| Cisatracurium | 0.15 - 0.2 | ~120[6] | 35 - 45[6] |
Safety Profile Comparison
The safety of neuromuscular blocking agents is a critical aspect of their clinical use. The following table outlines the incidence of common adverse events reported in clinical trials for this compound and its alternatives.
| Drug | Hypotension (%) | Tachycardia (%) | Bronchospasm (%) |
| This compound | 5.2 | 3.2 | 3.2 |
| Succinylcholine | Variable | Can cause bradycardia or tachycardia[2] | Rare |
| Rocuronium | Transient hypotension (≥2%) | - | - |
| Vecuronium | Mild, transient | Minimal | Rare |
| Cisatracurium | 1.8 (mild) | - | 0.9[6] |
Experimental Protocols
The evaluation of neuromuscular blocking agents in clinical trials follows a standardized methodology to ensure the reliability and comparability of the data.
Key Experiment: Assessment of Neuromuscular Blockade
Objective: To determine the onset, depth, and duration of neuromuscular blockade.
Methodology:
-
Patient Population: Adult patients classified as ASA physical status I or II scheduled for elective surgery under general anesthesia.
-
Anesthesia Induction: Anesthesia is typically induced with an intravenous agent (e.g., propofol or thiopental) and maintained with an inhalation agent (e.g., sevoflurane or isoflurane) in a mixture of nitrous oxide and oxygen.
-
Neuromuscular Monitoring: The function of the adductor pollicis muscle is monitored by stimulating the ulnar nerve at the wrist using a peripheral nerve stimulator. The evoked mechanical or electromyographic response is recorded. The most common method of monitoring is Train-of-Four (TOF) stimulation, which involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Drug Administration: The neuromuscular blocking agent is administered as a rapid intravenous bolus.
-
Data Collection:
-
Onset of Action: The time from the end of the drug injection to the maximum suppression of the first twitch (T1) of the TOF.
-
Clinical Duration: The time from drug administration until the T1 height returns to 25% of the baseline value.
-
Recovery Index: The time taken for the T1 height to recover from 25% to 75% of baseline.
-
TOF Ratio: The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated to assess the degree of fade, which is characteristic of non-depolarizing blockade. A TOF ratio of ≥0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[7]
-
-
Safety Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and observation for any clinical signs of adverse events, such as bronchospasm or skin reactions.
Visualizations
Neuromuscular Junction Signaling Pathway
The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents, such as this compound, at the neuromuscular junction. These agents act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the motor endplate.[8][9]
Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for Clinical Trial of Neuromuscular Blocking Agents
The following diagram outlines the typical workflow of a clinical trial designed to assess the safety and efficacy of a new neuromuscular blocking agent.
Typical workflow for a clinical trial of a neuromuscular blocking agent.
References
- 1. This compound: clinical pharmacology [pubmed.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. verjournal.com [verjournal.com]
- 7. apsf.org [apsf.org]
- 8. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 9. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reassessment of Rapacuronium's Safety Profile: A Comparative Analysis Focused on M2 Receptor Antagonism
For Immediate Release
New analysis of the neuromuscular blocking agent Rapacuronium bromide reveals that its potent antagonism of the M2 muscarinic receptor likely contributed to the severe bronchospasm events that led to its market withdrawal. This guide provides a comparative overview of this compound's safety profile against other neuromuscular blockers, with a focus on experimental data related to M2 receptor interactions.
This compound bromide, a non-depolarizing neuromuscular blocking agent, was voluntarily withdrawn from the market in 2001 due to an increased risk of fatal bronchospasm.[1][2] Subsequent research has pointed to the drug's potent and selective antagonism of the M2 muscarinic receptor as a key mechanism underlying this adverse effect.[3][4] This guide offers a detailed comparison of this compound with other neuromuscular blocking agents, presenting experimental data on receptor binding affinities, hemodynamic effects, and the incidence of bronchospasm to inform future drug development and clinical practice.
Comparative Analysis of Muscarinic Receptor Affinity
A critical factor in the safety profile of neuromuscular blocking agents is their interaction with muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. M2 receptors are primarily located in the heart and on presynaptic nerve terminals in the airways, where they inhibit acetylcholine release.[5][6] In contrast, M3 receptors are found on airway smooth muscle and mediate bronchoconstriction.[5]
Selective blockade of presynaptic M2 receptors by a drug can lead to an unchecked increase in acetylcholine release, which then acts on M3 receptors to cause smooth muscle contraction and bronchospasm.[3] Experimental data from competitive radioligand binding assays demonstrate that this compound exhibits a significantly higher affinity for M2 over M3 receptors, a characteristic not as pronounced in other neuromuscular blockers.[2][7]
Table 1: Comparative Binding Affinities (Ki in µM) of Neuromuscular Blocking Agents for M2 and M3 Muscarinic Receptors
| Drug | M2 Receptor Affinity (Ki in µM) | M3 Receptor Affinity (Ki in µM) | M2/M3 Selectivity Ratio (Ki M3 / Ki M2) |
| This compound | 5.10 ± 1.5 [2] | 77.9 ± 11 [2] | ~15.3 |
| Vecuronium | > Clinically achieved concentrations[2] | > Clinically achieved concentrations[2] | - |
| Cisatracurium | > Clinically achieved concentrations[2] | > Clinically achieved concentrations[2] | - |
| Pancuronium | High Affinity[8] | High Affinity[8] | - |
| Rocuronium | Moderate Affinity[8] | Moderate Affinity[8] | - |
Note: Lower Ki values indicate higher binding affinity. Data for Vecuronium and Cisatracurium indicate that their affinity for M2 and M3 receptors is low at clinically relevant concentrations.
Hemodynamic and Respiratory Safety Profile Comparison
The clinical adverse event profile of this compound also distinguishes it from other neuromuscular blocking agents. Notably, a higher incidence of bronchospasm and significant hemodynamic effects were reported.
Table 2: Comparison of Adverse Event Incidence
| Adverse Event | This compound | Succinylcholine | Rocuronium | Cisatracurium |
| Bronchospasm | 3.2% - 4% [9][10] | 2.1% [10] | Not reported as a common side effect | Can stimulate histamine release, potentially leading to bronchospasm[3] |
| Hypotension | 5.2% [9] | Not a primary side effect | Minimal hemodynamic effects[6][11] | Minimal hemodynamic effects[6][11] |
| Tachycardia | 3.2% [9] | Can cause bradycardia[3] | Minimal hemodynamic effects[6][11] | Minimal hemodynamic effects[6][11] |
Experimental Protocols
Radioligand Binding Assay for M2/M3 Receptor Affinity
The determination of binding affinities (Ki values) for this compound and other neuromuscular blockers at M2 and M3 muscarinic receptors is typically performed using a competitive radioligand binding assay.[12][13]
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for M2 and M3 muscarinic receptors.
Materials:
-
Cell membranes expressing either human M2 or M3 muscarinic receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
Test compounds (this compound and comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]
Radioligand Binding Assay Workflow
Signaling Pathways and Mechanism of Action
The adverse effects of this compound can be understood by examining the M2 muscarinic receptor signaling pathway and the logical relationship between M2 antagonism and bronchospasm.
M2 Muscarinic Receptor Signaling Pathway in the Heart
In the heart, M2 muscarinic receptors are coupled to inhibitory G proteins (Gi).[6][11] Activation of these receptors by acetylcholine leads to a decrease in intracellular cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[11] This results in hyperpolarization of the cell membrane and a slowing of the heart rate.[5]
M2 Receptor Signaling in Cardiac Cells
Proposed Mechanism of this compound-Induced Bronchospasm
The selective antagonism of presynaptic M2 autoreceptors in the airways by this compound is the leading hypothesis for its association with bronchospasm.[3][7]
Mechanism of this compound-Induced Bronchospasm
Conclusion
The available evidence strongly suggests that the adverse safety profile of this compound, particularly the high incidence of severe bronchospasm, is linked to its potent and selective antagonism of M2 muscarinic receptors. This case underscores the importance of comprehensive receptor screening and a thorough understanding of potential off-target effects during the development of new neuromuscular blocking agents. For researchers and drug development professionals, the experience with this compound serves as a critical case study in the complex interplay between receptor pharmacology and clinical safety. Future development in this class of drugs should prioritize candidates with minimal affinity for muscarinic receptors to avoid similar adverse outcomes.
References
- 1. emich.edu [emich.edu]
- 2. A mechanism for this compound-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuromuscular blocker-induced asthma during anesthesia - Charles Emala [grantome.com]
- 5. benchchem.com [benchchem.com]
- 6. aub.edu.lb [aub.edu.lb]
- 7. This compound preferentially antagonizes the function of M2 versus M3 muscarinic receptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. FDA's approval of anesthetic challenged following deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of neuromuscular blocking and hemodynamic effects of rocuronium and cisatracurium under sevoflurane or total intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
The Quest for a Safer Ultra-Short-Acting Neuromuscular Blocker: A Comparative Analysis of Rapacuronium Analogues
For researchers, scientists, and drug development professionals, the rapid onset and short duration of action of the neuromuscular blocking agent (NMBA) Rapacuronium (formerly ORG 9487) presented a significant advancement in anesthetic practice. However, its clinical use was curtailed due to safety concerns, primarily dose-related bronchospasm, hypotension, and tachycardia. This has spurred research into novel analogues and alternative compounds with the goal of retaining the desirable pharmacokinetic profile of this compound while improving its safety margin. This guide provides a comparative analysis of this compound, its primary metabolite ORG 9488, and an alternative ultra-short-acting NMBA, Gantacurium (formerly GW280430A), supported by available experimental data.
This analysis focuses on the synthesis, screening, and safety profiles of these compounds, offering a comprehensive overview for drug development professionals.
Comparative Efficacy and Safety Profiles
The following tables summarize the key pharmacodynamic and safety parameters of this compound, its active metabolite ORG 9488, and Gantacurium.
| Compound | Potency (ED95 in humans) | Onset of Action (at 2x ED95) | Clinical Duration (at 2x ED95) | Primary Metabolism |
| This compound (ORG 9487) | ~1.0 mg/kg | 60-90 seconds | 15-20 minutes | Rapid hydrolysis to ORG 9488 |
| ORG 9488 | More potent than this compound | Data not available | Longer than this compound | Further metabolism and renal excretion |
| Gantacurium (GW280430A) | ~0.19 mg/kg | ~90 seconds | ~10 minutes | Chemical degradation (cysteine adduction and hydrolysis) |
Table 1: Comparative Efficacy of this compound and Investigational Analogues. This table highlights the key efficacy parameters of the three compounds, demonstrating the ultra-short-acting nature of both this compound and Gantacurium.
| Compound | Incidence of Bronchospasm | Cardiovascular Side Effects | Histamine Release |
| This compound (ORG 9487) | Significant and dose-dependent (up to 10.7%) | Tachycardia, Hypotension | Minimal |
| ORG 9488 | Data not fully available, but contributes to overall profile | Data not fully available | Data not available |
| Gantacurium (GW280430A) | No significant bronchospasm observed in preclinical studies | Minimal at therapeutic doses; hypotension at >3x ED95 | Dose-dependent, but at multiples of the therapeutic dose |
Table 2: Comparative Safety Profiles. This table underscores the primary safety concerns associated with this compound and the improved preclinical safety profile of Gantacurium.
Experimental Methodologies
The data presented in this guide are derived from a variety of preclinical and clinical experimental protocols designed to assess the efficacy and safety of neuromuscular blocking agents.
Synthesis of this compound Analogues
The synthesis of steroidal neuromuscular blocking agents like this compound and its analogues involves multi-step organic chemistry processes. While the precise, proprietary details of the synthesis of ORG 9488 as a standalone compound are not widely published, its structure is a result of the deacetylation of this compound at the 3-position.
The synthesis of Gantacurium, a non-steroidal agent, is based on the construction of a bis-tetrahydroisoquinolinium chlorofumarate structure. The process involves the asymmetric synthesis of the tetrahydroisoquinoline moieties and their subsequent linkage via a chlorofumarate bridge.
In Vitro Screening Protocols
-
Receptor Binding Assays: To determine the affinity of the compounds for nicotinic and muscarinic receptors, competitive radioligand binding assays are employed. For instance, the affinity for M2 and M3 muscarinic receptors, which are implicated in bronchospasm, can be assessed using radiolabeled antagonists like ³H-QNB. A higher affinity for M2 over M3 receptors, as was observed with this compound, is considered a potential mechanism for bronchospasm.
-
Isolated Tissue Preparations: The neuromuscular blocking potency is often initially assessed using isolated nerve-muscle preparations, such as the rat phrenic nerve-hemidiaphragm. The concentration of the compound required to produce a 50% or 95% reduction in twitch height (IC50 or IC95) is determined. To assess the potential for bronchospasm, isolated tracheal ring preparations are used to measure drug-induced contraction or potentiation of agonist-induced contraction.
In Vivo Screening Protocols
-
Anesthetized Animal Models: The in vivo efficacy and safety of novel NMBAs are typically evaluated in anesthetized animals, such as cats, dogs, or monkeys.
-
Neuromuscular Blockade: The tibialis anterior or gastrocnemius muscle-nerve preparation is commonly used. The nerve is stimulated, and the resulting muscle twitch is measured. The dose required to produce a 95% twitch depression (ED95), the onset time, and the duration of action are key parameters.
-
Cardiovascular Safety: Anesthetized dogs are often instrumented to monitor key cardiovascular parameters, including heart rate, blood pressure, and cardiac output. The effects of escalating doses of the test compound are recorded to identify any potential for hypotension, hypertension, or arrhythmias.
-
Assessment of Bronchospasm: In animal models (e.g., guinea pigs), changes in pulmonary inflation pressure are measured following the administration of the NMBA to assess the potential for bronchoconstriction.
-
Visualizing the Path to a Safer NMBA
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Synthetic and metabolic pathways leading to potential this compound alternatives.
Caption: A typical screening workflow for the development of novel NMBAs.
Caption: Signaling pathway implicated in this compound-induced bronchospasm.
Rapacuronium vs. Vecuronium: A Head-to-Head Comparison of Histamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two neuromuscular blocking agents, rapacuronium and vecuronium, with a specific focus on their potential to induce histamine release. While this compound was withdrawn from the market due to safety concerns, primarily severe bronchospasm, understanding its histamine-releasing properties in contrast to a widely used agent like vecuronium offers valuable insights for the development of safer neuromuscular blocking drugs.
Quantitative Data on Histamine Release
The following table summarizes the key quantitative findings from clinical studies investigating the effects of this compound and vecuronium on plasma histamine concentrations.
| Drug | Dose | Change in Plasma Histamine Concentration | Key Findings |
| This compound | 2-3 mg/kg | Increased plasma histamine levels.[1] | Dose-related increases were observed. However, these changes did not always correlate with hemodynamic instability.[1] Seven out of 47 patients experienced bronchospasm without a corresponding increase in plasma histamine levels, suggesting other mechanisms may be involved.[1] |
| Vecuronium | 0.1 mg/kg | No significant changes in plasma histamine concentrations.[2][3] | Consistently shown to have a minimal to non-existent effect on histamine release.[2][3][4][5][6][7][8] |
| 0.12 mg/kg | No significant increase in plasma histamine concentration in children.[5][6] | Considered a drug of choice for patients with a history of asthma or allergy due to its low propensity for histamine release. | |
| 0.2 mg/kg | No significant changes in plasma histamine concentration.[4][9] | Even at higher clinical doses, vecuronium did not induce histamine release.[4][9] |
Experimental Protocols
The data presented in this guide are derived from various clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.
Study Design for this compound Histamine Release
A study by Levy et al. investigated the effects of this compound on histamine release in 47 adult patients (ASA physical status II or III) undergoing general anesthesia.
-
Anesthesia Induction: Anesthesia was induced with etomidate, fentanyl, and nitrous oxide.
-
Drug Administration: Patients received a rapid administration of this compound at doses of 1, 2, or 3 mg/kg.
-
Blood Sampling: Plasma histamine concentrations were measured at several time points: before induction, immediately before this compound administration, and at 1, 3, and 5 minutes post-administration.[1]
-
Histamine Assay: The specific assay used for histamine measurement was not detailed in the abstract.
Study Design for Vecuronium Histamine Release
Multiple studies have assessed histamine release following vecuronium administration. A representative protocol is described by Mitsuhata et al.
-
Patient Population: Twenty patients with no prior history of allergy or atopic tendencies were enrolled.
-
Drug Administration: Patients were randomly assigned to receive either 0.1 mg/kg or 0.2 mg/kg of vecuronium intravenously.
-
Blood Sampling: Blood samples for plasma histamine concentration measurement were collected prior to and at 1, 3, 5, 8, and 13 minutes after the administration of vecuronium.[4]
-
Histamine Assay: Plasma histamine concentration was measured by a radioimmunoassay with a monoclonal antibody.[4] Another common method cited in other studies is the radioenzymatic assay.[9]
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing histamine release and the general signaling pathway of mast cell degranulation.
Mechanism of Histamine Release by Neuromuscular Blocking Agents
Neuromuscular blocking agents can trigger histamine release through two primary mechanisms: anaphylactic (IgE-mediated) and anaphylactoid (non-IgE-mediated) reactions. The latter, a direct chemical effect on mast cells, is more commonly associated with these drugs.
Recent research has identified the Mas-related G-protein coupled receptor X2 (MRGPRX2) as a key player in non-IgE-mediated mast cell activation by certain drugs, including some neuromuscular blockers.[10][11][12] While the direct interaction of this compound and vecuronium with MRGPRX2 is not as extensively studied as other agents, this receptor represents a critical area of investigation for understanding and preventing adverse drug reactions. The different patterns of tryptase and histamine release observed between aminosteroid and isoquinoline neuromuscular blockers suggest that distinct mechanisms of mast cell activation may be at play.[13]
It is noteworthy that one study has suggested an alternative mechanism for this compound-induced bronchospasm, involving the antagonism of M2 muscarinic receptors, which is independent of histamine release. This highlights the complex pharmacology of these agents.
In contrast, vecuronium not only avoids stimulating histamine release but may also inhibit its metabolism by acting as a strong inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for breaking down histamine in humans.[14]
Conclusion
The available evidence strongly indicates that vecuronium is a neuromuscular blocking agent with a very low propensity for causing histamine release, making it a safer choice in clinical practice, particularly for susceptible patient populations. This compound, on the other hand, demonstrated a dose-dependent increase in plasma histamine, which may have contributed to its adverse effect profile. The investigation into the precise molecular mechanisms, including the role of receptors like MRGPRX2, remains a crucial area of research for the development of future neuromuscular blocking agents with improved safety profiles.
References
- 1. Scholars@Duke publication: The effects of this compound on histamine release and hemodynamics in adult patients undergoing general anesthesia. [scholars.duke.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine. | Semantic Scholar [semanticscholar.org]
- 4. Changes in the plasma histamine concentration after the administration of vecuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Histamine release during the administration of atracurium or vecuronium in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cutaneous and in vitro histamine release by muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical comparison of atracurium and vecuronium (Org NC 45) [pubmed.ncbi.nlm.nih.gov]
- 9. Large doses of vecuronium and plasma histamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRGPRX2 activation in mast cells by neuromuscular blocking agents and other agonists: Modulation by sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MRGPRX2-mediated mast cell response to drugs used in perioperative procedures and anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different patterns of mast cell activation by muscle relaxants in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vecuronium inhibits histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Models of Rapacuronium-Induced Bronchospasm: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rapacuronium, a non-depolarizing neuromuscular blocking agent (NMBA), was withdrawn from the market due to a high incidence of fatal bronchospasm. Understanding the underlying mechanisms and validating in vitro models to predict such adverse effects is crucial for the development of safer NMBAs. This guide provides a comparative overview of in vitro models used to study this compound-induced bronchospasm, supported by experimental data and detailed protocols.
Mechanism of this compound-Induced Bronchospasm: A Dual Interaction
Experimental evidence suggests that this compound-induced bronchospasm is primarily mediated by its unique interactions with muscarinic acetylcholine receptors in the airways. The proposed mechanism involves a dual action:
-
Preferential Blockade of Presynaptic M2 Receptors: this compound shows a significantly higher affinity for presynaptic M2 muscarinic autoreceptors on parasympathetic nerves compared to postsynaptic M3 receptors on airway smooth muscle.[1][2] Blockade of these inhibitory M2 autoreceptors leads to an increased release of acetylcholine (ACh) into the neuromuscular junction.[1][2]
-
Positive Allosteric Modulation of Postsynaptic M3 Receptors: The excess ACh then acts on the M3 receptors on airway smooth muscle cells, leading to contraction and bronchoconstriction. Uniquely among NMBAs, this compound acts as a positive allosteric modulator at the M3 receptor, potentiating the contractile effect of acetylcholine.[3][4] This synergistic effect of increased ACh release and enhanced M3 receptor sensitivity is believed to be the primary driver of the severe bronchospasm observed clinically.
Comparative Data: Receptor Affinity of Neuromuscular Blocking Agents
The following table summarizes the inhibitory concentrations (IC50) of this compound and other NMBAs at M2 and M3 muscarinic receptors, highlighting this compound's distinct receptor affinity profile.
| Neuromuscular Blocking Agent | M2 Receptor IC50 (µM) | M3 Receptor IC50 (µM) | M2/M3 Selectivity Ratio | Reference |
| This compound | 5.10 ± 1.5 | 77.9 ± 11 | ~15 | [2] |
| Vecuronium | > Clinically Relevant Concentrations | > Clinically Relevant Concentrations | - | [2] |
| Cisatracurium | > Clinically Relevant Concentrations | > Clinically Relevant Concentrations | - | [2] |
Data presented as mean ± SE. A lower IC50 value indicates a higher binding affinity.
In Vitro Models for Studying Bronchospasm
Isolated Tracheal/Bronchial Ring Organ Bath Assay
This is a classic and widely used ex vivo model to assess airway smooth muscle contractility. It allows for the direct measurement of isometric tension changes in response to pharmacological agents.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)
-
Oxygen/Carbon Dioxide (95% O2 / 5% CO2) gas mixture
-
Organ bath system with force-displacement transducers
-
Acetylcholine, this compound, and other NMBAs of interest
Procedure:
-
Euthanize a guinea pig and excise the trachea.
-
Immediately place the trachea in ice-cold Krebs-Henseleit buffer.
-
Carefully dissect away adhering connective tissue and fat.
-
Cut the trachea into 3-5 mm wide rings.
-
Suspend each ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply an initial resting tension of 1.0-1.5 grams and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
To assess tissue viability, contract the rings with a high concentration of KCl (e.g., 60 mM).
-
After washing out the KCl and returning to baseline tension, perform cumulative concentration-response curves to acetylcholine in the presence and absence of different concentrations of this compound or other NMBAs.
-
Record the isometric tension changes and analyze the data to determine parameters like EC50 (the concentration of an agonist that produces 50% of the maximal response) and the degree of potentiation.
Cultured Human Airway Smooth Muscle (HASM) Cell-Based Assays
HASM cell cultures provide a valuable in vitro model to investigate the cellular and molecular mechanisms of bronchoconstriction, reducing the need for animal tissues.
Materials:
-
Cryopreserved primary Human Airway Smooth Muscle cells
-
Smooth muscle cell growth medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Microplate reader with fluorescence detection capabilities
-
Acetylcholine, this compound, and other test compounds
Procedure:
-
Culture HASM cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with different concentrations of this compound or other NMBAs for a defined period.
-
Use the microplate reader to measure baseline fluorescence.
-
Inject acetylcholine into the wells and immediately begin recording the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Analyze the data to determine the effect of the NMBAs on acetylcholine-induced calcium mobilization.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action on Airway Smooth Muscle
Caption: Signaling pathway of this compound-induced bronchospasm.
General Experimental Workflow for In Vitro Model Validation
Caption: Workflow for validating in vitro models of bronchospasm.
Conclusion
The available in vitro data strongly indicate that this compound's propensity to cause bronchospasm stems from its unique dual effect on muscarinic receptors: potent blockade of inhibitory M2 autoreceptors and positive allosteric modulation of contractile M3 receptors. In contrast, other NMBAs like vecuronium and cisatracurium do not exhibit this dangerous combination of effects at clinically relevant concentrations.[2]
The in vitro models described, particularly the isolated tracheal ring assay, have proven to be valuable tools in elucidating this mechanism. While cultured cell models offer advantages for high-throughput screening and mechanistic studies, the organ bath preparation provides a more physiologically relevant system for assessing integrated tissue responses. For the development of new NMBAs, a comprehensive in vitro evaluation using these models, with a specific focus on interactions with M2 and M3 muscarinic receptors, is essential to mitigate the risk of drug-induced bronchospasm. Future studies should aim for direct, quantitative comparisons of the functional effects of new and existing NMBAs on acetylcholine-induced airway smooth muscle contraction to further refine the predictive power of these in vitro models.
References
- 1. Neuromuscular blocking agents' differential bronchoconstrictive potential in Guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gantacurium and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Comparison of maximal bronchoconstriction in vivo and airway smooth muscle responses in vitro in nonasthmatic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rapacuronium's Cross-Reactivity with Steroidal Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steroidal neuromuscular blocking agent, rapacuronium, with other drugs in its class, focusing on the phenomenon of cross-reactivity. The information presented is supported by experimental data to aid in research and drug development.
This compound is a non-depolarizing neuromuscular blocking agent with a steroidal structure, similar to other agents like rocuronium, vecuronium, and pancuronium.[1] This structural similarity is the basis for the observed cross-reactivity among these compounds, a critical consideration in clinical practice, particularly concerning hypersensitivity reactions.[2] Cross-reactivity is more frequently observed within the aminosteroid group of neuromuscular blockers than between different structural classes.
Quantitative Comparison of Receptor Interactions
While direct comparative in vitro studies on the cross-reactivity of this compound with other steroidal neuromuscular blockers at the nicotinic acetylcholine receptor (nAChR) are limited, valuable insights can be drawn from their interactions with muscarinic receptors, which contribute to the side-effect profiles of these drugs. The following table summarizes the inhibitory concentrations (IC50) of this compound and vecuronium at M2 and M3 muscarinic receptors.
| Compound | Receptor | IC50 (μM) | Reference |
| This compound | M2 Muscarinic | 5.10 ± 1.5 | [3] |
| M3 Muscarinic | 77.9 ± 11 | [3] | |
| Vecuronium | M2 & M3 Muscarinic | > Clinically Achieved Concentrations | [3] |
Lower IC50 values indicate higher binding affinity.
This data indicates that this compound has a significantly higher affinity for M2 muscarinic receptors compared to M3 receptors, a characteristic that has been linked to its potential to cause bronchospasm.[3] In contrast, vecuronium's affinity for these receptors is considerably lower at clinically relevant concentrations.
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies designed to assess drug-receptor interactions.
Radioligand Binding Assays
This in vitro technique is employed to determine the binding affinity of a drug to a specific receptor.
Objective: To quantify the affinity of this compound and other steroidal neuromuscular blockers for nicotinic and muscarinic acetylcholine receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from tissues or cells expressing the target receptor (e.g., specific subtypes of nAChRs or muscarinic receptors).
-
Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-QNB for muscarinic receptors) that is known to bind to the target receptor.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound, vecuronium) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
Logical Relationships and Signaling Pathways
The cross-reactivity of steroidal neuromuscular blockers is rooted in their shared chemical scaffold, which is recognized by the binding sites of acetylcholine receptors. The following diagram illustrates this relationship.
This diagram illustrates that while all steroidal neuromuscular blockers primarily target the nicotinic acetylcholine receptor at the neuromuscular junction to produce muscle relaxation, their cross-reactivity with other receptors, such as muscarinic acetylcholine receptors, can vary, leading to different side-effect profiles.
References
A Comparative Analysis of Rapacuronium and Cisatracurium on Respiratory Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuromuscular blocking agents Rapacuronium and Cisatracurium, with a specific focus on their effects on respiratory function. The information presented is collated from various clinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound, a rapid-onset, short-acting neuromuscular blocking agent, has been associated with a significant incidence of adverse respiratory events, most notably bronchospasm.[1][2][3][4] In contrast, Cisatracurium, an intermediate-acting agent, demonstrates a more favorable respiratory safety profile with minimal impact on airway mechanics.[1] Clinical data indicates that while both are effective neuromuscular blockers, their differing effects on respiratory parameters are a critical consideration in clinical use and drug development. The U.S. Food and Drug Administration (FDA) withdrew this compound from the market due to these safety concerns, particularly the risk of severe bronchospasm.[5]
Comparative Data on Respiratory Parameters
The following table summarizes the quantitative data from a key comparative study on the effects of this compound and Cisatracurium on respiratory mechanics in anesthetized adults.
| Respiratory Parameter | Change after this compound Administration (1.5 mg/kg) | Change after Cisatracurium Administration (0.2 mg/kg) |
| Peak Inflating Pressure | Increased from 22 ± 6 to 28 ± 9 cm H2O (P = 0.0012)[1] | No significant change[1] |
| Dynamic Compliance | Decreased from 108 ± 43 to 77 ± 41 ml/cm H2O (P = 0.0001)[1] | No significant change[1] |
| Peak Inspiratory Flow Rate | Decreased from 0.43 ± 0.11 to 0.39 ± 0.09 l/s (P = 0.0062)[1] | No significant change[1] |
| Peak Expiratory Flow Rate | Decreased from 0.67 ± 0.10 to 0.59 ± 0.09 l/s (P = 0.0015)[1] | No significant change[1] |
| Tidal Volume | Decreased from 744 ± 152 to 647 ± 135 ml (P = 0.0293)[1] | No significant change[1] |
Pharmacodynamic Profile
| Parameter | This compound | Cisatracurium |
| Onset of Action | Rapid (60-90 seconds)[6][7] | Slower (120-160 seconds)[7][8] |
| Duration of Action | Short | Intermediate[7][8] |
| Adverse Respiratory Events | Bronchospasm (reported incidence of 3.2% - 3.4%)[2][3] | Minimal to no reported bronchospasm[1] |
Experimental Protocols
Key Comparative Study of this compound and Cisatracurium on Respiratory Function in Anesthetized Adults [1]
-
Study Design: A randomized, controlled clinical trial.
-
Patient Population: 20 adult patients anesthetized with propofol-remifentanil.
-
Groups:
-
This compound group (n=10): Received 1.5 mg/kg of this compound.
-
Cisatracurium group (n=10): Received 0.2 mg/kg of cisatracurium.
-
-
Procedure:
-
Anesthesia was induced and maintained with a propofol-remifentanil infusion.
-
Endotracheal intubation was performed without the use of neuromuscular blocking agents.
-
Baseline respiratory mechanics were measured.
-
Patients received either this compound or cisatracurium.
-
Respiratory parameters were measured again after drug administration.
-
-
Parameters Measured:
-
Dynamic compliance
-
Tidal volume
-
Peak inspiratory flow rate
-
Peak expiratory flow rate
-
Peak inflating pressure
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the changes in respiratory parameters from baseline within and between the two groups.
Visualized Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow of the key comparative study and the proposed high-level mechanism for this compound-induced bronchospasm.
Caption: Experimental workflow for comparing this compound and Cisatracurium.
Caption: High-level proposed mechanism for this compound's respiratory effects.
References
- 1. Effects of this compound on respiratory function during general anesthesia: a comparison with cis-atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound bromide: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsf.org [apsf.org]
- 6. Newer neuromuscular blocking agents: how do they compare with established agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anesthesiologypaper.com [anesthesiologypaper.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
